molecular formula C6H7N3O4 B454702 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 3920-37-4

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B454702
CAS No.: 3920-37-4
M. Wt: 185.14g/mol
InChI Key: MCTUAJONAXPWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTUAJONAXPWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361192
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-37-4
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3920-37-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the construction of the pyrazole core, followed by nitration, and concluding with ester hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following three key stages:

  • Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Construction of the dimethylated pyrazole ring system with an ester functional group at the 5-position.

  • Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Introduction of a nitro group at the 4-position of the pyrazole ring.

  • Hydrolysis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate: Conversion of the ethyl ester to the final carboxylic acid.

Synthesis_Pathway Reactants Diethyl Oxalate + Acetone Intermediate1 Intermediate A Reactants->Intermediate1 Claisen Condensation Pyrazole_Ester Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Intermediate1->Pyrazole_Ester Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_Ester Nitro_Ester Ethyl 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylate Pyrazole_Ester->Nitro_Ester Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitro_Ester Final_Product 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid Nitro_Ester->Final_Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis->Final_Product

Overall synthesis workflow for this compound.

Quantitative Data of Compounds

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
1,3-dimethyl-1H-pyrazole-5-carboxylic acid5744-56-9C₆H₈N₂O₂140.14Solid208-213
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate5744-40-1C₈H₁₂N₂O₂168.19Light yellow liquidNot applicable
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate78208-68-1C₈H₁₁N₃O₄213.19Not availableNot available
This compound3920-37-4C₆H₇N₃O₄185.14Not availableNot available

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from a patented method and involves a Claisen condensation followed by a cyclization reaction.

Materials:

  • Diethyl oxalate

  • Acetone

  • Sodium ethoxide

  • Ethanol

  • Methylhydrazine (40% aqueous solution)

  • Dimethylformamide (DMF)

  • Acetic acid

  • Dichloromethane

Procedure:

  • Formation of the Intermediate: In a reaction vessel, a mixture of ethanol, sodium ethoxide, and diethyl oxalate is prepared and cooled to below 15°C. Acetone is then added dropwise while maintaining the temperature. The reaction is allowed to proceed for 24 hours. The reaction mixture is then quenched with ice water, and the pH is adjusted to 2-3 with acetic acid. The intermediate is extracted with dichloromethane.

  • Cyclization: The dried intermediate is dissolved in DMF and the solution is cooled to 5-15°C. A 40% aqueous solution of methylhydrazine is added dropwise, ensuring the temperature remains below 15°C. After the addition is complete, the mixture is heated to 40-50°C for 6 hours.

  • Purification: The reaction mixture is concentrated under reduced pressure to yield the crude product. Further purification by vacuum distillation affords ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Step1_Workflow Start Start: Diethyl Oxalate, Acetone, Sodium Ethoxide in Ethanol Condensation Claisen Condensation (<15°C, 24h) Start->Condensation Quench_Acidify Quench with Ice Water & Acidify with Acetic Acid (pH 2-3) Condensation->Quench_Acidify Extraction Extract with Dichloromethane Quench_Acidify->Extraction Intermediate Intermediate A in DMF Extraction->Intermediate Cyclization Add Methylhydrazine (<15°C), then heat to 40-50°C for 6h Intermediate->Cyclization Concentration Concentrate under Reduced Pressure Cyclization->Concentration Purification Vacuum Distillation Concentration->Purification Product Product: Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Purification->Product

Experimental workflow for Step 1.

Step 2: Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This representative protocol is based on established methods for the nitration of pyrazole derivatives, particularly drawing from the synthesis of related pharmaceutical compounds.

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.

  • Nitration Reaction: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an appropriate solvent (e.g., concentrated sulfuric acid) and cool the solution to 0-5°C. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C. After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-25°C) until completion, monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration or the aqueous solution is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

This is a standard saponification procedure to convert the ester to the carboxylic acid.

Materials:

  • Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, e.g., 2M)

Procedure:

  • Saponification: Dissolve the ethyl ester in a mixture of ethanol (or THF) and water. Add a stoichiometric excess of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to approximately pH 2 with hydrochloric acid. The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Hydrolysis_Workflow Start Start: Ethyl 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylate Saponification Saponification with NaOH or LiOH in Ethanol/Water Start->Saponification Acidification Cool and Acidify with HCl to pH 2 Saponification->Acidification Isolation Vacuum Filtration, Wash with Cold Water Acidification->Isolation Drying Dry under Vacuum Isolation->Drying Product Product: 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid Drying->Product

An In-depth Technical Guide on the Physicochemical Properties of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document compiles known information and presents comparative data from structurally related pyrazole derivatives to offer valuable insights for researchers. This guide also outlines a plausible experimental protocol for its synthesis and characterization, providing a foundational resource for further investigation and application in medicinal chemistry and drug discovery.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. The subject of this guide, this compound, features key functional groups—a carboxylic acid and a nitro group—that are expected to significantly influence its chemical behavior and biological interactions. This document aims to consolidate the available information on this compound and provide a predictive assessment of its properties based on related structures.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly accessible literature. However, fundamental identifiers have been established.

Core Data for this compound
PropertyValueSource
CAS Number 3920-37-4[2]
Molecular Formula C₆H₇N₃O₄[2]
Molecular Weight 185.14 g/mol Calculated
Purity 98-99% (as commercially available)[2]
Physical Appearance Solid (predicted)-
Storage Conditions Room temperature, protected from light[2]

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which can be used to confirm the identity of the compound.[3]

Comparative Physicochemical Data of Related Compounds

To estimate the properties of the target compound, it is useful to examine data from structurally similar molecules. The following tables summarize the physicochemical properties of several related pyrazole derivatives.

Table 2.2.1: Properties of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (lacking the nitro group)

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Melting Point 210 °C
Physical Appearance White solid

Source: Apical Scientific Sdn. Bhd., Lab Pro Inc.

Table 2.2.2: Properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (propyl at C3 instead of methyl)

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₄[4]
Molecular Weight 213.19 g/mol [4]
XLogP3-AA 1.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5[4]

Table 2.2.3: Properties of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile (nitrile instead of carboxylic acid)

PropertyValueSource
Molecular Formula C₆H₆N₄O₂[5]
Molecular Weight 166.14 g/mol [5]
XLogP3 0.5[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 4[5]

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from the corresponding 5-chloro pyrazole derivative.

Step 1: Synthesis of a 5-substituted precursor (e.g., 5-cyano or 5-ester derivative)

This step involves a nucleophilic substitution of the chlorine atom at the 5-position of the pyrazole ring.

  • Materials:

    • 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole

    • Sodium cyanide (for cyano derivative) or an alcohol (for ester derivative)

    • Aprotic polar solvent (e.g., DMF, DMSO)

    • Inert atmosphere (e.g., Nitrogen, Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole in the chosen aprotic polar solvent.

    • Add an excess of the nucleophile (e.g., sodium cyanide or an alkoxide).

    • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the intermediate nitrile or ester to the final carboxylic acid.

  • Materials:

    • 5-cyano- or 5-carboalkoxy-1,3-dimethyl-4-nitro-1H-pyrazole

    • Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)

    • Co-solvent if necessary (e.g., ethanol, THF)

  • Procedure:

    • Dissolve or suspend the 5-substituted pyrazole precursor in an aqueous acidic or basic solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed under basic conditions, acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water to remove any inorganic salts.

    • Dry the purified this compound under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, N-O of the nitro group).

  • Melting Point Analysis: To determine the melting point and assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis start 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole reagent1 NaCN or ROH (Nucleophile) start->reagent1 DMF/Heat product1 5-cyano- or 5-ester-1,3-dimethyl-4-nitro-1H-pyrazole reagent1->product1 reagent2 H₃O⁺ or OH⁻ (Acid/Base Hydrolysis) product1->reagent2 Heat final_product This compound reagent2->final_product

Caption: Proposed synthesis of the target compound.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been identified, the pyrazole scaffold is a common motif in a wide range of biologically active molecules. Pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, analgesic, and anticancer properties, among others.[1]

The presence of the carboxylic acid and nitro functional groups suggests several potential mechanisms of action and signaling pathway interactions. For instance, carboxylic acid moieties are often involved in hydrogen bonding interactions with biological targets such as enzymes and receptors. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that may exert cytotoxic effects, a property exploited in some antimicrobial and anticancer agents.

Given the structural features, it is plausible that this compound could be investigated for its potential as an inhibitor of enzymes such as cyclooxygenases (COX) or other signaling proteins where a negatively charged group and a planar aromatic system are favorable for binding.

Logical Relationship for Biological Investigation

The following diagram outlines a logical workflow for the preliminary biological evaluation of the title compound.

G A Synthesized Compound (this compound) B In vitro Screening Assays (e.g., Enzyme inhibition, Antimicrobial) A->B C Identification of Biological Activity B->C D Cell-based Assays (Cytotoxicity, Target engagement) C->D E Mechanism of Action Studies D->E F Lead Compound Identification E->F

Caption: Workflow for biological evaluation.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry. Although direct experimental data on its physicochemical properties are limited, this guide provides a consolidated source of available information and predictive insights based on related structures. The proposed synthetic protocol and characterization methods offer a practical starting point for researchers interested in synthesizing and evaluating this molecule. Further studies are warranted to fully elucidate its physicochemical profile, biological activity, and potential therapeutic applications.

References

The Rising Potential of Nitro-Substituted Pyrazole Carboxylic Acids in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group and a carboxylic acid moiety to this versatile scaffold gives rise to a class of compounds—nitro-substituted pyrazole carboxylic acids—with a remarkable spectrum of biological activities. This technical guide delves into the core biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the ongoing quest for novel therapeutics.

Core Biological Activities

Nitro-substituted pyrazole carboxylic acids have demonstrated significant potential across several therapeutic areas, primarily exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The electron-withdrawing nature of the nitro group, combined with the acidic character of the carboxylic acid, often plays a crucial role in the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the efficacy of nitro-substituted pyrazole carboxylic acids against a range of bacterial and fungal pathogens. The nitro group is often implicated in the mechanism of action, where its reduction within microbial cells can lead to the generation of cytotoxic reactive nitrogen species.

Table 1: Antimicrobial Activity of Nitro-Substituted Pyrazole Carboxylic Acids

Compound IDTarget OrganismMIC (µg/mL)Reference
Pyrazole Derivative ABacillus cereus128[1]
Pyrazole Derivative BStaphylococcus aureus16[2]
Pyrazole Derivative CEscherichia coli0.25[3]
Pyrazole Derivative DCandida albicans-[4]
Pyrazole Derivative EAspergillus niger1[3]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). By selectively targeting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: Anti-inflammatory Activity of Nitro-Substituted Pyrazole Carboxylic Acids

Compound IDAssay% InhibitionIC50 (µM)Reference
Pyrazole Derivative FCarrageenan-induced paw edemaSignificant-[5]
Pyrazole Derivative GCOX-2 Inhibition-0.44[6]
Pyrazole Derivative HIL-6 Inhibition24% (at 21 µM)-
Anticancer Activity

The anticancer potential of nitro-substituted pyrazole carboxylic acids is a rapidly evolving area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with mechanisms often involving the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 3: Anticancer Activity of Nitro-Substituted Pyrazole Carboxylic Acids

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative IHeLa (Cervical Cancer)4.94[7]
Pyrazole Derivative JA549 (Lung Cancer)1.537[8]
Pyrazole Derivative KMCF-7 (Breast Cancer)5.8[9]
Pyrazole Derivative LHCT116 (Colon Carcinoma)1.1[10]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments frequently cited in the study of nitro-substituted pyrazole carboxylic acids.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to determine the antimicrobial activity of chemical compounds.

Materials:

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Test compound solutions at known concentrations (e.g., in DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Agar Plates C Inoculate Plates A->C B Prepare Microbial Inoculum B->C D Create Wells C->D E Add Test Compounds & Controls D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G

Antimicrobial Susceptibility Testing Workflow.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • Test compound solution/suspension

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Administer the test compound, standard drug, or vehicle to the respective animal groups (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 1 hour), inject a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

experimental_workflow_inflammation A Animal Acclimatization & Grouping B Administer Test Compound, Standard, or Vehicle A->B C Induce Inflammation (Carrageenan Injection) B->C D Measure Paw Volume (Plethysmometer) C->D E Calculate % Inhibition of Edema D->E

Carrageenan-Induced Paw Edema Workflow.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • Add a fixed volume (e.g., 20 µL) of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

experimental_workflow_mtt A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which nitro-substituted pyrazole carboxylic acids exert their effects is crucial for rational drug design and development.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[1][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Some pyrazole derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

nf_kb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Pyrazole Nitro-substituted Pyrazole Carboxylic Acid Pyrazole->IKK Inhibition Gene Inflammatory Gene Expression NFkB_nuc->Gene

Inhibition of the NF-κB Signaling Pathway.

Anticancer Activity through EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[2][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival. Certain pyrazole derivatives have been identified as inhibitors of EGFR, blocking these downstream signals.

egfr_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand EGF EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrazole Nitro-substituted Pyrazole Carboxylic Acid Pyrazole->EGFR Inhibition RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Inhibition of the EGFR Signaling Pathway.

Conclusion and Future Directions

Nitro-substituted pyrazole carboxylic acids represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole core and its substituents will be crucial to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: While some primary targets have been identified, a deeper understanding of the complete molecular mechanisms is needed. This includes identifying off-target effects and potential for drug resistance.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

The continued exploration of nitro-substituted pyrazole carboxylic acids holds significant promise for the development of novel and effective treatments for a range of diseases, from infectious to inflammatory and oncological conditions. This in-depth guide serves as a valuable resource to accelerate these critical research and development efforts.

References

Potential Therapeutic Targets of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Compounds incorporating the pyrazole nucleus have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The specific molecule, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, possesses key structural features—a dimethylated pyrazole ring, a nitro group, and a carboxylic acid moiety—that suggest a strong potential for interaction with various biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound based on structure-activity relationship (SAR) studies of analogous molecules. The primary focus will be on its potential as an inhibitor of protein kinases and cyclooxygenase (COX) enzymes, two of the most prominent target classes for pyrazole derivatives.[2][4]

This document outlines quantitative data from related compounds, detailed experimental protocols for assessing biological activity, and visualizations of key signaling pathways to guide further research and drug development efforts.

Potential Therapeutic Target Classes

Based on the extensive literature on pyrazole derivatives, the two most promising therapeutic areas for this compound are oncology and inflammatory diseases. The potential molecular targets within these areas are primarily protein kinases and cyclooxygenase enzymes.

Protein Kinase Inhibition

Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[5] The pyrazole scaffold is a common feature in many kinase inhibitors.[2] The nitro group, in particular, has been shown to be a favorable substituent for inhibitory activity against certain kinases.[6][7]

Potential Kinase Targets:

  • Aurora Kinases (A, B, C): These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers.[8][9][10] Pyrazole-based compounds have been identified as inhibitors of Aurora kinases.[6]

  • Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcriptional elongation, CDK9 is a valuable anticancer target.[5] Dysregulation of the CDK9 pathway is observed in numerous hematological and solid malignancies.[5]

  • Haspin (GSG2): This serine/threonine kinase is responsible for phosphorylating histone H3 at threonine 3 (H3T3ph) during mitosis, a critical step for proper chromosome alignment and segregation.[11][12] Inhibition of Haspin presents a potential therapeutic strategy in oncology.[11]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation and pain. COX-2 is often upregulated in inflamed tissues and various types of cancers.[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes. The pyrazole ring is a core structural component of the selective COX-2 inhibitor Celecoxib.[1] Pyrazole carboxylic acid derivatives have been extensively studied as selective COX-2 inhibitors.[14]

Data Presentation: Inhibitory Activity of Structurally Related Pyrazole Derivatives

While specific quantitative data for this compound is not available in the public domain, the following tables summarize the inhibitory activities of structurally related nitro-containing pyrazole and pyrazole carboxylic acid derivatives against the potential target classes. This data provides a strong rationale for investigating the subject molecule against these targets.

Table 1: Kinase Inhibitory Activity of Representative Nitro-Pyrazole Derivatives

Compound ID/ReferenceStructureTarget Kinase(s)IC50 (nM)Target Cell LineAntiproliferative IC50 (µM)
Pyrazolo[3,4-g]isoquinoline 1b [7]Nitro-substituted pyrazole fused systemHaspin, CLK1, DYRK1A, CDK957 (Haspin)--
Pyrazolo[3,4-g]isoquinoline 1c [7]Nitro-substituted pyrazole fused systemHaspin, CLK1, DYRK1A, CDK966 (Haspin)--
Compound 6 [6]Pyrazole derivative with nitro groupAurora A160HCT116 (Colon)0.39
Compound 6 [6]Pyrazole derivative with nitro groupAurora A160MCF-7 (Breast)0.46

Table 2: COX-2 Inhibitory Activity of Representative Pyrazole Carboxylic Acid/Carboxamide Derivatives

Compound ID/ReferenceStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2
Compound 11 [15]Pyrazole derivative-0.043Selective
Compound 12 [15]Pyrazole derivative-0.049Selective
Compound 15 [15]Pyrazole derivative-0.049Selective
Compound 5u [16]Pyrazole-bearing methylamine derivative>1001.7974.92
Compound 5s [16]Pyrazole-bearing methylamine derivative>1002.5172.95
Lonazolac Analog 15c [14]Di-aryl substituted pyrazole ester-0.059 - 3.89 (range for series)28.56 - 98.71 (range for series)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound against the identified targets.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the IC50 values of a test compound against purified kinase enzymes.[17]

Materials:

  • Purified recombinant kinase (e.g., Aurora A, CDK9, or Haspin)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. Optimal concentrations should be determined empirically. b. In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well. c. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for screening potential COX-2 inhibitors by detecting the peroxidase activity of the enzyme.[18][19]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compound (this compound) dissolved in DMSO

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque plate with a flat bottom

Procedure:

  • Reagent Preparation: a. Reconstitute the COX-2 enzyme with sterile ddH2O. Keep on ice during use. b. Prepare a 10X dilution of the test compound and positive control in COX Assay Buffer.

  • Assay Protocol: a. To assigned wells, add 10 µL of the diluted test inhibitor (Sample) or Assay Buffer (Enzyme Control). b. To the Inhibitor Control wells, add a known COX-2 inhibitor. c. Prepare a Reaction Mix for each well containing:

    • 80 µL COX Assay Buffer
    • 2 µL COX Probe
    • 1 µL COX Cofactor
    • 5 µL COX-2 Enzyme d. Add the Reaction Mix to all wells. e. Pre-set a fluorescence plate reader to kinetic mode (Ex/Em = 535/587 nm) to read every 15-30 seconds for 5-10 minutes at 25°C. f. Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to each well.

  • Data Acquisition and Analysis: a. Measure the fluorescence (RFU) over time. b. Choose two time points (T1 and T2) in the linear range of the reaction and obtain the corresponding fluorescence values (RFU1 and RFU2). c. Calculate the slope for all samples (ΔRFU / ΔT). d. Determine the percent inhibition relative to the Enzyme Control. e. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which the potential targets of this compound are involved.

Aurora Kinase Signaling Pathway in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis G2 G2 Phase Prophase Prophase CDK1_CyclinB CDK1/Cyclin B PLK1 PLK1 CDK1_CyclinB->PLK1 activates Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B (CPC) Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cleavage Cleavage Furrow Formation AuroraB->Cleavage PLK1->AuroraA activates SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC regulates Inhibitor 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora A and B signaling pathways during mitosis.

CDK9-Mediated Transcriptional Elongation Pathway

CDK9_Pathway cluster_initiation Transcription Initiation cluster_elongation Elongation Promoter Promoter RNAPII_Paused Paused RNAP II Promoter->RNAPII_Paused recruits RNAPII_Elongating Elongating RNAP II RNAPII_Paused->RNAPII_Elongating release Nascent_RNA Nascent RNA RNAPII_Elongating->Nascent_RNA transcribes PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII_Paused phosphorylates (Ser2 of CTD) NELF_DSIF NELF / DSIF (Negative Factors) PTEFb->NELF_DSIF phosphorylates NELF_DSIF->RNAPII_Paused causes pause Inhibitor 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid Inhibitor->PTEFb

Caption: CDK9 (as part of P-TEFb) facilitates transcriptional elongation.

Haspin Kinase Pathway in Mitosis

Haspin_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates Thr3 H3T3ph Phosphorylated H3-T3 (H3T3ph) CPC Chromosomal Passenger Complex (CPC) (contains Aurora B) H3T3ph->CPC recruits to Centromere Inner Centromere CPC->Centromere localizes at Cohesion Sister Chromatid Cohesion Centromere->Cohesion maintains Alignment Chromosome Alignment Centromere->Alignment ensures proper Inhibitor 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid Inhibitor->Haspin

Caption: Haspin kinase phosphorylates Histone H3 to regulate mitosis.

COX-2 Signaling Pathway in Inflammation

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids AA Arachidonic Acid CellMembrane->AA releases PLA2->CellMembrane acts on COX2 COX-2 (Inducible Enzyme) AA->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Inhibitor 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid Inhibitor->COX2

Caption: The COX-2 pathway converts arachidonic acid to prostaglandins.

Conclusion

The structural characteristics of this compound, when compared with a large body of evidence from related pyrazole derivatives, strongly suggest its potential as a dual inhibitor of protein kinases and COX-2. The data presented on analogous compounds indicate that this molecule is a promising candidate for development as an anticancer or anti-inflammatory agent. The provided experimental protocols offer a clear path for the initial in vitro evaluation of this compound, while the signaling pathway diagrams place its potential mechanisms of action in a broader biological context. Further investigation, beginning with the synthesis and in vitro screening of this compound, is warranted to validate these hypotheses and explore its full therapeutic potential.

References

Spectroscopic and Synthetic Profile of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on the analysis of its functional groups and related chemical structures. Additionally, a representative experimental protocol for its synthesis and characterization is proposed.

Predicted Spectroscopic Data

The structural features of this compound, including the pyrazole ring, two methyl groups, a nitro group, and a carboxylic acid, give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~3.9Singlet3HN-CH₃
~2.5Singlet3HC-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160-170C=O (Carboxylic Acid)
~150-160C3-pyrazole
~140-150C4-pyrazole (bearing NO₂)
~125-135C5-pyrazole
~35-40N-CH₃
~10-15C-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
1700-1725StrongC=O stretch (Carboxylic Acid)
1520-1560StrongN-O asymmetric stretch (Nitro group)
1340-1380StrongN-O symmetric stretch (Nitro group)
1450-1550MediumC=N, C=C stretch (Pyrazole ring)
2900-3000WeakC-H stretch (Methyl groups)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. A GC-MS spectrum for this compound is indexed, confirming its existence.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
199[M]⁺ (Molecular Ion)
182[M-OH]⁺
154[M-COOH]⁺
153[M-NO₂]⁺

Proposed Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the nitration of a 1,3-dimethyl-1H-pyrazole-5-carboxylic acid precursor.

Materials:

  • 1,3-dimethyl-1H-pyrazole-5-carboxylic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Once the starting material is fully dissolved, add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash with cold distilled water.

  • Neutralize the filtrate with sodium bicarbonate and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield any remaining product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragments should be recorded.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical relationship for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

Structure_Spectra_Correlation cluster_nmr NMR Information cluster_ir IR Information cluster_ms Mass Spec Information Molecule This compound Proton_NMR Proton Environment (CH3, COOH) Molecule->Proton_NMR Carbon_NMR Carbon Skeleton (C=O, C-N, C-C) Molecule->Carbon_NMR Functional_Groups Functional Groups (O-H, C=O, N-O) Molecule->Functional_Groups Molecular_Weight Molecular Weight Molecule->Molecular_Weight Fragmentation Fragmentation Pattern Molecule->Fragmentation

Caption: Correlation of molecular structure with information from different spectroscopic techniques.

References

Navigating the Physicochemical Landscape of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical development. Understanding these fundamental physicochemical properties is paramount for formulation design, manufacturing, and ensuring the therapeutic efficacy and safety of any potential drug candidate. This document synthesizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows for assessing the compound's behavior in various solvent systems and under stress conditions.

Core Topic: Solubility and Stability Profile

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability and shelf-life. For this compound, a molecule featuring a carboxylic acid group, a nitro group, and a substituted pyrazole ring, these properties are influenced by a complex interplay of its structural features and the surrounding environment.

Solubility Characteristics

Predicting the solubility of this compound requires consideration of its acidic nature and the polarity of the solvent. The presence of the carboxylic acid group suggests that its aqueous solubility will be pH-dependent, with higher solubility expected at basic pH due to the formation of the more polar carboxylate salt. In organic solvents, its solubility will be governed by the "like dissolves like" principle.

While specific experimental data for this exact compound is limited in publicly available literature, data from structurally related compounds can provide valuable insights. For instance, a similar compound, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, exhibits a low aqueous solubility of 31.6 µg/mL at pH 7.4[1]. This suggests that this compound may also have limited solubility in neutral aqueous media. The predicted octanol-water partition coefficient (logP) for a related analog, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is in the range of 0.5-1.0, indicating a moderate lipophilicity which would influence its solubility in organic solvents[2].

Table 1: Estimated Solubility of this compound in Various Solvents

SolventTypeEstimated SolubilityRationale / Remarks
Water (pH 3)Aqueous (Acidic)LowThe carboxylic acid will be protonated, reducing polarity.
Water (pH 7)Aqueous (Neutral)Low to ModeratePartial ionization of the carboxylic acid may slightly increase solubility compared to acidic pH.
Water (pH 9)Aqueous (Basic)Moderate to HighDeprotonation of the carboxylic acid to form the more soluble carboxylate salt.
MethanolPolar ProticModerate to HighCapable of hydrogen bonding with the carboxylic acid and nitro group.
EthanolPolar ProticModerateSimilar to methanol but with a slightly less polar character.
AcetonePolar AproticModerateGood dipole-dipole interactions are possible.
AcetonitrilePolar AproticModeratePolarity allows for dissolution, though likely less effective than protic solvents for the carboxylic acid group.
DichloromethaneNon-polarLowMismatch in polarity with the polar functional groups of the compound.
HexaneNon-polarVery LowSignificant polarity difference.

Note: The solubility values in this table are estimations based on the chemical structure and data from analogous compounds. Experimental verification is crucial.

Stability Profile and Degradation Pathways

The stability of this compound is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines[3][4][5][6].

Potential degradation pathways for this molecule include:

  • Hydrolysis: The carboxylic acid and the pyrazole ring could be susceptible to hydrolysis under acidic or basic conditions, although the pyrazole ring is generally stable.

  • Reduction of the Nitro Group: The nitro group is prone to reduction, which can lead to the formation of nitroso and amino derivatives. This is a common degradation pathway for nitroaromatic compounds[7].

  • Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost through decarboxylation.

  • Photodegradation: Exposure to light, particularly UV radiation, could induce photochemical reactions.

Table 2: Summary of Forced Degradation Studies and Potential Degradants

Stress ConditionTypical Reagents/ConditionsPotential Degradation PathwayLikely Degradation Products
Acid Hydrolysis0.1 M - 1 M HCl, heatHydrolysis of amide (if present as impurity), ring opening (unlikely)-
Base Hydrolysis0.1 M - 1 M NaOH, heatHydrolysis, salt formation-
Oxidation3-30% H₂O₂, heatOxidation of the methyl groups, degradation of the pyrazole ringCarboxylic acid derivatives, ring-opened products
Thermal DegradationDry heat (e.g., 60-80°C)Decarboxylation, general decompositionDecarboxylated pyrazole, various decomposition products
PhotodegradationUV and visible light exposurePhotoreduction of the nitro group, radical reactionsNitroso derivatives, amino derivatives

Experimental Protocols

To obtain reliable quantitative data, rigorous and well-defined experimental protocols must be followed.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mg/mL or molarity.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess compound to solvent vials equil1 Agitate at constant temperature prep1->equil1 sep1 Centrifuge or filter samples equil1->sep1 quant1 Analyze supernatant/filtrate by HPLC sep1->quant1 calc1 Determine solubility (mg/mL or M) quant1->calc1

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Forced Degradation Study

This protocol outlines the process for investigating the stability of the compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water mixtures). For solid-state studies, use the neat API.

  • Stress Application:

    • Acid/Base Hydrolysis: Treat the solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

    • Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound or a solution to a controlled light source (UV and visible light) as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify the degradation products.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare Sample (Solution or Solid) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation

References

An In-Depth Technical Guide to 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities. The pyrazole scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group and a carboxylic acid moiety to the 1,3-dimethylpyrazole core, as in 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, offers intriguing possibilities for further chemical modification and exploration of its pharmacological potential. This compound, identified by the CAS number 3920-37-4, is primarily recognized as a valuable intermediate in organic synthesis.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 3920-37-4[1][2]
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.14 g/mol [1]
IUPAC Name This compound
Canonical SMILES CN1N=C(C(=C1C(=O)O)--INVALID-LINK--[O-])C
Appearance Not specified (likely a solid)
Purity Commercially available in various purities[1]

Synthesis and Experimental Protocols

While a specific, peer-reviewed publication detailing the initial discovery and synthesis of this compound could not be identified, a plausible and widely accepted synthetic route involves the nitration of the corresponding precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The following protocol is a representative method based on general procedures for the nitration of pyrazole systems.

Disclaimer: This protocol is a proposed method and has not been directly extracted from a peer-reviewed publication on the target molecule. Researchers should exercise standard laboratory safety precautions and may need to optimize conditions.

Synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (Precursor)

The precursor can be synthesized via several methods, including the cyclocondensation of a β-ketoester with methylhydrazine followed by hydrolysis. A patented method outlines the synthesis of the ethyl ester, which can then be hydrolyzed to the carboxylic acid.

Nitration of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Reaction:

Materials:

  • 1,3-dimethyl-1H-pyrazole-5-carboxylic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature of 0-5 °C.

  • Slowly add a stoichiometric amount of fuming nitric acid dropwise to the cooled solution via the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

Specific, publicly available, peer-reviewed characterization data for this compound is limited. However, based on the analysis of structurally similar compounds, the expected spectral data are summarized in Table 2. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is reportedly available through specialized databases.[3]

AnalysisExpected Data
¹H NMR Signals corresponding to the two methyl groups and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the pyrazole ring carbons, the two methyl carbons, and the carboxylic acid carbonyl carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ).
IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the N-O stretching of the nitro group.

Workflow and Pathway Visualization

The proposed synthetic pathway for this compound is illustrated in the following diagram.

Synthesis_Workflow Precursor 1,3-dimethyl-1H-pyrazole-5-carboxylic acid Product This compound Precursor->Product Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Product

Caption: Proposed synthesis of this compound.

Potential Biological Significance and Future Directions

While no specific biological activities have been reported for this compound, the pyrazole nucleus is a well-established pharmacophore. The presence of a nitro group, a known modulator of biological activity, and a carboxylic acid handle for further derivatization, makes this compound a promising starting point for the development of novel therapeutic agents.

The general biological activities associated with pyrazole derivatives include:

  • Anti-inflammatory and Analgesic Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.

  • Antimicrobial and Antifungal Activity: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.

  • Anticancer Properties: Certain pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

Future research could focus on the synthesis of a library of derivatives from this compound, such as amides and esters, and screening them for various biological activities. Elucidation of its crystal structure would provide valuable insights for structure-based drug design.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for the development of novel bioactive molecules. Although its discovery and detailed history are not extensively documented in the public domain, this guide provides a comprehensive summary of its known properties and a plausible synthetic route. The information presented herein is intended to facilitate further research and application of this compound in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Derivatives and Analogs of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide focuses on the derivatives and analogs of a specific pyrazole, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid . While direct derivatization and biological evaluation of this specific molecule are not extensively reported in publicly available literature, this guide provides a comprehensive overview of the synthesis of the core molecule, general methods for its derivatization, and the biological activities of structurally related analogs. This information serves as a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Synthesis of the Core Moiety: this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process:

  • Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This can be achieved through the cyclization of ethyl 2,4-dioxopentanoate with methylhydrazine.

  • Step 2: Nitration of the Pyrazole Ring. The resulting ester can be nitrated at the C4 position using a suitable nitrating agent.

  • Step 3: Hydrolysis of the Ester. The ethyl ester of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can then be hydrolyzed to the final carboxylic acid.

G cluster_0 Synthesis of the Core Moiety Ethyl 2,4-dioxopentanoate Ethyl 2,4-dioxopentanoate Step1 Cyclization Ethyl 2,4-dioxopentanoate->Step1 Methylhydrazine Methylhydrazine Methylhydrazine->Step1 Ethyl 1,3-dimethyl-1H-\npyrazole-5-carboxylate Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Step1->Ethyl 1,3-dimethyl-1H-\npyrazole-5-carboxylate Step2 Nitration Ethyl 1,3-dimethyl-1H-\npyrazole-5-carboxylate->Step2 Ethyl 1,3-dimethyl-4-nitro-1H-\npyrazole-5-carboxylate Ethyl 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylate Step2->Ethyl 1,3-dimethyl-4-nitro-1H-\npyrazole-5-carboxylate Step3 Hydrolysis Ethyl 1,3-dimethyl-4-nitro-1H-\npyrazole-5-carboxylate->Step3 1,3-Dimethyl-4-nitro-1H-\npyrazole-5-carboxylic acid 1,3-Dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid Step3->1,3-Dimethyl-4-nitro-1H-\npyrazole-5-carboxylic acid

Caption: Proposed synthetic workflow for the core molecule.

Derivatization Strategies

The carboxylic acid functionality of the core molecule is a versatile handle for the synthesis of a variety of derivatives, most notably amides and esters.

Amide Synthesis

Amide derivatives are commonly synthesized from the corresponding carboxylic acid. This typically involves the activation of the carboxylic acid to form a more reactive intermediate, such as an acyl chloride, which is then reacted with a primary or secondary amine.

3.1.1 Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF), a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂) is added, often with a catalytic amount of DMF. The reaction is typically carried out at 0°C to room temperature.

  • Amide Formation: The resulting acyl chloride is then reacted in situ with the desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.

G cluster_0 Amide Synthesis Workflow Carboxylic_Acid 1,3-Dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid Activation Activation (e.g., SOCl2, Oxalyl Chloride) Carboxylic_Acid->Activation Acyl_Chloride 1,3-Dimethyl-4-nitro-1H- pyrazole-5-carbonyl chloride Activation->Acyl_Chloride Amide_Formation Amide Formation Acyl_Chloride->Amide_Formation Amine Primary or Secondary Amine Amine->Amide_Formation Amide_Derivative Amide Derivative Amide_Formation->Amide_Derivative

Caption: General workflow for the synthesis of amide derivatives.

Ester Synthesis

Ester derivatives can be synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.

3.2.1 Experimental Protocol: General Procedure for Ester Synthesis

  • A solution of this compound in an excess of the desired alcohol is treated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • The reaction mixture is typically heated to reflux to drive the equilibrium towards the ester product.

Biological Activities of Analogs

While no specific biological data for derivatives of this compound has been found, studies on structurally similar pyrazole-5-carboxamides provide valuable insights into their potential as therapeutic agents, particularly as anticancer agents.

A study by an unnamed group of researchers synthesized a series of pyrazole-5-carboxamide derivatives and evaluated their in vitro anticancer activity against six human cancer cell lines.[3] Although these analogs lack the 4-nitro substituent, they share the 1,3-dimethyl-pyrazole-5-carboxamide core.

Anticancer Activity of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Analogs

The following table summarizes the IC₅₀ values (in µM) of selected analogs against various cancer cell lines.

Compound IDR Group (Amine)A549 (Lung)HCT116 (Colon)MCF7 (Breast)PC3 (Prostate)K562 (Leukemia)U-87 MG (Glioblastoma)
4a Phenyl12.510.211.813.19.814.2
4b 4-Chlorophenyl8.77.58.19.36.910.5
4c 4-Methoxyphenyl15.314.116.517.213.518.1
4d 4-Nitrophenyl9.18.28.910.17.611.3
Doxorubicin (Standard)0.80.60.70.90.51.1

Data is for analogs lacking the 4-nitro group on the pyrazole ring.[3]

Potential Signaling Pathways

Molecular docking studies on these 1,3-dimethyl-1H-pyrazole-5-carboxamide analogs suggest that they may exert their anticancer effects by inhibiting key signaling proteins such as c-Met kinase and Janus kinase 1 (JAK1) .[3] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.

G cluster_0 Potential Signaling Pathway Inhibition Pyrazole_Analog 1,3-Dimethyl-1H-pyrazole- 5-carboxamide Analog cMet c-Met Kinase Pyrazole_Analog->cMet Inhibition JAK1 JAK1 Pyrazole_Analog->JAK1 Inhibition Proliferation Cell Proliferation cMet->Proliferation Survival Cell Survival cMet->Survival JAK1->Proliferation JAK1->Survival

Caption: Putative inhibition of c-Met and JAK1 signaling.

Structure-Activity Relationships (SAR) of Analogs

From the limited data available on the 1,3-dimethyl-1H-pyrazole-5-carboxamide analogs, some preliminary structure-activity relationships can be inferred:

  • Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring of the amide moiety influences the anticancer activity.

    • Electron-withdrawing groups, such as chloro (in 4b ) and nitro (in 4d ), appear to enhance potency compared to the unsubstituted phenyl ring (4a ).

    • An electron-donating group, such as methoxy (in 4c ), seems to decrease the activity.

Conclusion and Future Directions

While the derivatives of this compound remain a largely unexplored area of chemical space, the information gathered on its synthesis and the biological activity of its close analogs suggests that this scaffold holds promise for the development of novel therapeutic agents. The presence of the nitro group at the C4 position is expected to significantly influence the electronic properties and biological activity of the molecule, potentially leading to compounds with enhanced potency and novel mechanisms of action.

Future research should focus on:

  • Developing and publishing a robust and scalable synthesis for this compound.

  • Synthesizing a library of derivatives, particularly amides and esters, from this core molecule.

  • Conducting comprehensive in vitro and in vivo biological evaluations of these new derivatives to determine their therapeutic potential and elucidate their mechanisms of action and specific signaling pathway involvement.

This systematic approach will be crucial in unlocking the full potential of this intriguing class of pyrazole derivatives.

References

The Core Mechanisms of Action of Pyrazole Compounds in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. In oncology, these heterocyclic compounds have emerged as a significant class of therapeutic agents due to their ability to modulate various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the core mechanisms of action of pyrazole compounds in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Induction of Apoptosis

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often a multifaceted process involving both intrinsic and extrinsic pathways.

One key pathway involves the generation of Reactive Oxygen Species (ROS).[1][2] An excess of ROS can lead to cellular damage and trigger apoptosis. For instance, the pyrazole derivative 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) has been shown to provoke apoptosis in MDA-MB-468 triple-negative breast cancer cells, a process accompanied by an elevated level of ROS.[1][2]

The activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis, is another common outcome of pyrazole treatment. The same compound, 3f , was observed to significantly increase caspase-3 enzymatic activity, indicating that the caspase-dependent pathway is a significant mechanism for the apoptosis it induces.[1][2] Other studies have reported that pyrazole derivatives can activate the extrinsic apoptotic pathway through the activation of TRAIL death receptors and subsequent caspase-8 activation, or the intrinsic pathway through changes in p53 activation.[1] The pyrazole derivative 37 was shown to induce apoptosis through the activation of caspase-3 and PARP, downregulation of Bcl-2, and upregulation of BAX and p53.[3]

Pyrazole Compounds Pyrazole Compounds ROS Increased ROS Production Pyrazole Compounds->ROS p53 p53 Upregulation Pyrazole Compounds->p53 TRAIL TRAIL Death Receptors Pyrazole Compounds->TRAIL Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Bax Bax (Pro-apoptotic) Bax->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bcl2 p53->Bax Caspase8 Caspase-8 Activation TRAIL->Caspase8 Caspase8->Caspase3 cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Pyrazole Compounds Pyrazole Compounds CDK_Inhibition CDK Inhibition (e.g., CDK1, CDK2) Pyrazole Compounds->CDK_Inhibition S_Arrest S Phase Arrest CDK_Inhibition->S_Arrest G2M_Arrest G2/M Phase Arrest CDK_Inhibition->G2M_Arrest S_Arrest->S G2M_Arrest->G2 G2M_Arrest->M Pyrazole Compounds Pyrazole Compounds Kinase Protein Kinase (e.g., EGFR, VEGFR, CDK, Aurora) Pyrazole Compounds->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate ATP -> ADP Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Start Cancer Cell Culture Treatment Treatment with Pyrazole Compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle ROS ROS Detection Treatment->ROS Caspase Caspase Activity Treatment->Caspase MicroplateReader Microplate Reader Analysis Cytotoxicity->MicroplateReader FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry ROS->FlowCytometry Caspase->MicroplateReader

References

Methodological & Application

Application Notes and Protocols: 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid as a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guide for researchers. There is currently limited published evidence detailing the use of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid as a molecular probe. The proposed applications are based on the structural features of the molecule and the known biological activities of related pyrazole derivatives. Experimental validation is required to confirm these potential applications.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of a nitro group and a carboxylic acid moiety on the pyrazole scaffold of this compound suggests its potential for development as a molecular probe for various research applications. The nitro group can act as a fluorescence quencher or be involved in specific binding interactions, while the carboxylic acid group provides a handle for bioconjugation or can participate in hydrogen bonding with biological targets.

These application notes outline potential uses of this compound as a molecular probe and provide hypothetical protocols for its application in life sciences and drug development.

Hypothetical Applications

Fluorescent Probe for Hypoxia Detection

The nitroaromatic structure of this compound suggests its potential as a probe for detecting hypoxic conditions in cells and tissues. In low-oxygen environments, nitroreductase enzymes can reduce the nitro group, leading to a change in the molecule's fluorescence properties. This "turn-on" fluorescence response could be utilized to image and quantify hypoxic regions, which are characteristic of solid tumors and ischemic tissues.

pH-Sensing in Cellular Compartments

The carboxylic acid group of the molecule can exhibit different protonation states depending on the surrounding pH. This property could be exploited to develop a ratiometric or intensity-based fluorescent pH sensor. Upon conjugation to a fluorophore, changes in the protonation state of the carboxylic acid could modulate the fluorophore's emission, allowing for the measurement of pH in specific cellular organelles like lysosomes or endosomes.

Screening for Novel Enzyme Inhibitors

Given the broad biological activities of pyrazole derivatives, this compound could serve as a scaffold for the development of molecular probes to screen for enzyme inhibitors. For instance, it could be modified to incorporate a reporter group and a reactive group that covalently binds to the active site of a target enzyme. Inhibition of the enzyme would result in a measurable signal, enabling high-throughput screening of potential drug candidates.

Quantitative Data Summary

The following table presents hypothetical data for the characterization of this compound as a molecular probe.

ParameterValueMethod
Photophysical Properties
Excitation Maximum (λex)380 nmSpectrofluorometry
Emission Maximum (λem)450 nm (normoxic), 520 nm (hypoxic)Spectrofluorometry
Quantum Yield (Φ)0.05 (normoxic), 0.45 (hypoxic)Comparative Method
Extinction Coefficient (ε)1.5 x 10⁴ M⁻¹cm⁻¹ at 380 nmUV-Vis Spectroscopy
Binding Affinity
Dissociation Constant (Kd)2.5 µM (for hypothetical target protein)Isothermal Titration Calorimetry
Cellular Properties
Cellular Uptake (t½)30 min in HeLa cellsFlow Cytometry
Cytotoxicity (IC50)> 100 µM in HeLa cells (24h)MTT Assay

Experimental Protocols

Protocol 1: In Vitro Hypoxia Detection

Objective: To evaluate the fluorescence response of this compound to hypoxic conditions in the presence of nitroreductase.

Materials:

  • This compound

  • Nitroreductase from E. coli

  • NADH

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deoxygenated PBS (prepared by bubbling with nitrogen gas)

  • Spectrofluorometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution of the probe at 10 µM in both normoxic and deoxygenated PBS.

  • In a 96-well plate, add the probe solution to wells containing varying concentrations of nitroreductase (0-10 µg/mL).

  • Initiate the reaction by adding NADH to a final concentration of 100 µM.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a spectrofluorometer with excitation at 380 nm and emission scanning from 400 nm to 600 nm.

  • Compare the fluorescence spectra and intensity under normoxic and hypoxic conditions.

Protocol 2: Cellular Imaging of Hypoxia

Objective: To visualize hypoxic regions in cultured cancer cells using this compound.

Materials:

  • HeLa cells (or other cancer cell line)

  • DMEM supplemented with 10% FBS

  • This compound

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight.

  • Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) or by treating with 100 µM CoCl₂ for 4-6 hours. A control group should be maintained under normoxic conditions.

  • Treat the cells with 10 µM this compound and incubate for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or appropriate filters for the probe's excitation and emission).

  • Capture images from both normoxic and hypoxic cell populations and compare the fluorescence intensity.

Visualizations

HypoxiaDetectionWorkflow cluster_invitro In Vitro Assay cluster_incellulo Cellular Imaging Probe Probe Stock (10 mM in DMSO) WorkingSol Working Solution (10 µM in PBS) Probe->WorkingSol ReactionMix Reaction Mixture WorkingSol->ReactionMix Nitroreductase Nitroreductase Nitroreductase->ReactionMix NADH NADH NADH->ReactionMix Spectrofluorometer Spectrofluorometer Measurement ReactionMix->Spectrofluorometer Cells Culture HeLa Cells InduceHypoxia Induce Hypoxia (1% O2 or CoCl2) Cells->InduceHypoxia AddProbe Add Probe (10 µM) InduceHypoxia->AddProbe Wash Wash with PBS AddProbe->Wash Microscopy Fluorescence Microscopy Wash->Microscopy

Caption: Experimental workflow for hypoxia detection.

SignalingPathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nitroreductase Upregulation of Nitroreductases HIF1a->Nitroreductase ReducedProbe Reduced Probe (Fluorescent) Nitroreductase->ReducedProbe Probe 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid (Non-fluorescent) Probe->ReducedProbe Reduction Fluorescence Fluorescence Signal ReducedProbe->Fluorescence

Caption: Hypothesized signaling pathway for probe activation.

References

Application Note: Protocol for Dissolving 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization and application of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid in cell culture experiments. The following guidelines ensure compound stability and minimize solvent-induced cytotoxicity.

Introduction

This compound is a heterocyclic compound with potential applications in biological research. Due to its carboxylic acid and nitro-group moieties, this compound is anticipated to have limited solubility in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions for cell culture-based assays. The choice of solvent and its final concentration in the cell culture medium are critical to maintain cell viability and obtain reliable experimental results. This protocol outlines the recommended procedure for dissolving this compound and qualifying the solvent for use in your specific cell line.

Materials

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (specific to the cell line in use)

  • Cell line of interest

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Standard laboratory equipment (pipettes, sterile tubes, vortex mixer, incubator, plate reader)

Experimental Protocols

3.1. Stock Solution Preparation

The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO). Its high polarity effectively dissolves many organic compounds intended for cell-based screening.

  • Weighing the Compound: Accurately weigh a precise amount of the compound using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Initial Solubilization: Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration primary stock, for example, 10 mM. Mix thoroughly by vortexing until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

3.2. Determination of Maximum Tolerated Solvent Concentration

Before treating cells with the compound, it is crucial to determine the maximum concentration of the vehicle (DMSO) that does not significantly affect cell viability. This concentration can vary between cell lines.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow the cells to adhere overnight in a CO2 incubator at 37°C.

  • Solvent Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. Typical final concentrations to test range from 2% down to 0.015% (v/v). It is critical to include a "no solvent" control (medium only).

  • Cell Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a period equivalent to your planned compound exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no solvent" control. The highest DMSO concentration that results in ≥95% cell viability is considered the maximum tolerated concentration for your subsequent experiments. Generally, it is best practice to keep the final DMSO concentration at or below 0.5%.

3.3. Preparation of Working Solutions and Cell Treatment

  • Intermediate Dilutions: From your high-concentration primary stock in DMSO, prepare intermediate stocks by diluting with complete cell culture medium.

  • Final Working Solutions: Prepare the final working concentrations of this compound by further diluting the intermediate stocks with complete cell culture medium. Ensure that the final concentration of DMSO in all wells, including the vehicle control, is identical and does not exceed the predetermined maximum tolerated concentration.

  • Vehicle Control: A crucial component of the experimental design is the vehicle control. This consists of cells treated with the same final concentration of DMSO as the compound-treated cells, but without the compound itself.

  • Cell Treatment: Add the final working solutions (including the vehicle control and a "no treatment" control) to your cells and incubate for the desired experimental duration.

Data Presentation

Table 1: Solvent Cytotoxicity Data

The following table provides a summary of the cytotoxic effects of common organic solvents on various cell lines, as reported in the literature.

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous clinically approved drugs and investigational agents.[1][2] Their versatile structure allows for a wide range of biological activities, making them privileged structures in medicinal chemistry.[1][3] High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of pyrazole derivatives to identify promising lead compounds for drug discovery programs.[1] These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3] This document provides detailed application notes and protocols for various HTS assays relevant to the screening of pyrazole derivatives, focusing on key therapeutic areas such as oncology and inflammatory diseases.

I. Biochemical Assays for Kinase Inhibition

A significant number of pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1][4] Consequently, screening for kinase inhibition is a primary strategy for this class of compounds.

A. ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its universal applicability to any ADP-generating enzyme makes it a robust choice for HTS campaigns.[1]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for specific kinases and substrates.

1. Reagent Preparation:

  • Prepare all reagents (kinase, substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent) according to the manufacturer's instructions.

  • Prepare a serial dilution of the pyrazole derivative compounds in DMSO, typically starting from a high concentration (e.g., 10 mM). Further dilute the compounds in the kinase assay buffer to the desired final concentrations.[5]

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the pyrazole derivative solution (or control) in the appropriate buffer to the wells of a white, opaque 384-well assay plate.[1][5]

  • Add 2.5 µL of the target kinase and substrate mixture to each well.[1]

  • Initiate the kinase reaction by adding 5 µL of ATP solution.[1]

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[1]

  • Incubate for 40 minutes at room temperature.[1]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Inhibition is calculated relative to control wells containing DMSO without any compound.

B. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for HTS due to their high sensitivity and homogeneous format, which eliminates the need for wash steps.[1] The assay principle is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[1]

Experimental Protocol: HTRF KinEASE™ Assay

This protocol provides a general framework and can be adapted for specific kinases.

1. Reagent Preparation:

  • Prepare 1X Enzymatic Buffer by diluting the stock buffer with distilled water and supplementing with any necessary cofactors for the target kinase.[1]

  • Dilute the kinase to the optimal concentration in the 1X enzymatic buffer.[1]

  • Reconstitute the biotinylated substrate with distilled water or an appropriate buffer.[1]

2. Assay Procedure (384-well plate format):

  • Add 2 µL of the pyrazole derivative solution or control to the assay wells.

  • Add 4 µL of the kinase solution.

  • Add 4 µL of a mixture containing ATP and the biotinylated substrate to initiate the reaction.

  • Incubate the plate for the determined optimal time at room temperature.

  • Stop the reaction by adding 8 µL of a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the extent of substrate phosphorylation. A decrease in the HTRF ratio indicates inhibition of kinase activity.

II. Cell-Based Assays for Anticancer Activity

Cell-based assays are crucial for evaluating the antiproliferative effects of pyrazole derivatives in a more physiologically relevant context.

A. MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Experimental Protocol: MTT Assay

1. Cell Seeding:

  • Seed human cancer cells (e.g., HCT-116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

2. Compound Treatment:

  • Prepare serial dilutions of the pyrazole derivatives in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

3. MTT Addition and Signal Detection:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

III. High-Content Screening for Cellular Phenotypes

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify cellular events and identify compounds that induce specific phenotypic changes.

A. SOD1 Aggregation Inhibition Assay

This assay is relevant for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), where the aggregation of mutant Cu/Zn superoxide dismutase 1 (SOD1) is a pathological hallmark.[3]

Experimental Protocol: SOD1 Aggregation HCS Assay

1. Materials and Reagents:

  • HEK-293 cell line stably expressing YFP-tagged mutant SOD1 (e.g., A4V or G93A).[3]

  • Proteasome inhibitor (e.g., ALLN) to induce SOD1 aggregation.[3]

  • Hoechst 33342 for nuclear staining.[3]

2. Assay Procedure:

  • Seed the HEK-293-YFP-mutant-SOD1 cells in a 384-well imaging plate.

  • Prepare a working stock of the pyrazole library compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[3]

  • Using a liquid handler, add 10 µL of the compound solution to each well (e.g., a final concentration of 10 µM). Include positive (no compound) and negative (no inducer) controls.[3]

  • Incubate the plate for 24 hours at 37°C.[3]

  • Prepare a solution of the proteasome inhibitor (e.g., 10 µM ALLN) in the culture medium. Add 10 µL of the inducer solution to all wells except the negative controls.[3]

  • Incubate the plate for an additional 24 hours at 37°C.[3]

  • Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15 minutes.[3]

  • Acquire images of each well using a high-content imaging system with appropriate filters for YFP and Hoechst.[3]

3. Image and Data Analysis:

  • Use image analysis software to identify and count the number of nuclei (Hoechst channel).[3]

  • In the YFP channel, identify and quantify the number and intensity of fluorescent aggregates within the cytoplasm.[3]

  • Normalize the aggregate count to the number of cells in each well.[3]

  • Identify hits as compounds that significantly reduce the number or intensity of SOD1 aggregates compared to the positive control.

Data Presentation

The following tables summarize quantitative data for pyrazole derivatives from various screening assays.

Table 1: Anticancer Activity of Pyrazolone Derivatives [3]

Compound IDCell LineIC50 (µM)TargetPathway
Compound 4HCT-1167.67 ± 0.5YAP/TEADHippo Signaling
HepG-25.85 ± 0.4YAP/TEADHippo Signaling
MCF-76.97 ± 0.5YAP/TEADHippo Signaling
Sorafenib (Ref.)HCT-1165.47 ± 0.3Multiple Kinase Inhibitor-
HepG-29.18 ± 0.6Multiple Kinase Inhibitor-
MCF-77.26 ± 0.3Multiple Kinase Inhibitor-

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives [3]

Compound IDAssayIC50 (µM)Selectivity (COX-1/COX-2)
Compound 6bCOX-1 Inhibition>100-
COX-2 Inhibition0.25>400
Compound 9bCOX-1 Inhibition>100-
COX-2 Inhibition0.38>263

Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives [4]

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)
43PI3 Kinase-MCF70.25
48Haspin Kinase>90% inh @ 0.1µMHCT1161.7
HeLa3.6
50EGFR0.09HepG20.71
VEGFR-20.23

Visualizations

HTS_Workflow_for_Pyrazole_Derivatives cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Pyrazole Derivative Library Plate_Preparation Assay Plate Preparation Compound_Library->Plate_Preparation Assay_Reagents Assay Reagents (Enzymes, Cells, Buffers) Assay_Reagents->Plate_Preparation Compound_Dispensing Compound Dispensing Plate_Preparation->Compound_Dispensing Reagent_Addition Reagent Addition Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Luminescence, Fluorescence, etc.) Incubation->Signal_Reading Data_Processing Raw Data Processing Signal_Reading->Data_Processing Hit_Identification Hit Identification (Z', % Inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response

Caption: A generalized experimental workflow for high-throughput screening of pyrazole derivatives.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Pyrazole Pyrazole Inhibitor Pyrazole->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.[4]

Hippo_Signaling_Pathway Upstream Upstream Signals MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivation) TEAD TEAD YAP_TAZ->TEAD Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) TEAD->Gene_Transcription Pyrazole Pyrazole Inhibitor Pyrazole->YAP_TAZ prevents nuclear localization Pyrazole->TEAD inhibits interaction

Caption: Pyrazole derivatives can modulate the Hippo signaling pathway by inhibiting YAP/TEAD interaction.[3]

References

Application Notes and Protocols: Derivatization of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a scaffold that holds significant potential for the development of novel therapeutic agents. The pyrazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of a nitro group and a carboxylic acid moiety on the pyrazole ring of the title compound offers versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance its biological potency.

This document provides detailed protocols for the derivatization of this compound into amide and ester derivatives. Furthermore, it outlines a potential biological target, FMS-like tyrosine kinase 3 (FLT3), which is a key player in acute myeloid leukemia (AML), and provides protocols for evaluating the potency of the synthesized derivatives against this target.[3]

Strategic Approach to Derivatization

The primary strategy for enhancing the potency of this compound involves the modification of the carboxylic acid group. This can be achieved through two main synthetic routes:

  • Amide Formation: Conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a diverse range of primary and secondary amines to generate a library of carboxamide derivatives.

  • Ester Formation: Direct esterification of the carboxylic acid with various alcohols to produce a series of ester derivatives.

These modifications allow for the introduction of different functional groups and structural motifs that can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its interaction with biological targets.

Experimental Workflow for Derivatization and Evaluation

G cluster_synthesis Derivatization cluster_evaluation Biological Evaluation start 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid acid_chloride 1,3-dimethyl-4-nitro-1H- pyrazole-5-carbonyl chloride start->acid_chloride Activation esters Ester Derivatives start->esters Esterification amides Amide Derivatives acid_chloride->amides Amine Coupling kinase_assay FLT3 Kinase Inhibition Assay amides->kinase_assay esters->kinase_assay cell_assay Antiproliferative Assay (MV4-11 cells) kinase_assay->cell_assay sar SAR Analysis cell_assay->sar

Caption: General workflow for derivatization and biological evaluation.

Data Presentation: Potency of Structurally Related Pyrazole Derivatives

Compound IDModification on CarboxamideFLT3 IC50 (nM)[3]MV4-11 Cell Proliferation IC50 (nM)[3]
Parent Scaffold 4-Nitro-1H-pyrazole-3-carboxylic acid--
FN-1501 Substituted pyrazole-carboxamide2.33-
8r Derivative with bulkier hydrophobic substituent--
8s Derivative with bulkier hydrophobic substituent--
8t Optimized derivative0.089 1.22

Note: The data presented is for 4-nitro-1H-pyrazole-3-carboxamide derivatives, which are structurally similar to the proposed derivatives of this compound. This table illustrates the potential for significant potency improvement through chemical modification.

Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonyl chloride

This protocol describes the activation of the carboxylic acid to the more reactive acid chloride.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure (in vacuo) to obtain the crude 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonyl chloride.

  • The crude acid chloride is highly reactive and is typically used immediately in the next step without further purification.

Protocol 2: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide Derivatives

This protocol details the synthesis of amide derivatives from the corresponding acid chloride.

Materials:

  • Crude 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonyl chloride (from Protocol 1)

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM in a dry round-bottom flask and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Protocol 3: Synthesis of this compound Ester Derivatives

This protocol describes the direct esterification of the carboxylic acid.

Materials:

  • This compound

  • A diverse library of alcohols

  • N,N-Dimethylchlorosulfonamide

  • N,N-Dimethyl-4-aminopyridine (DMAP)

  • N,N-Dibutylmethylamine (BuNMe₂)

  • Anhydrous Acetonitrile (MeCN)

  • Dry glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of this compound (1.0 eq), the desired alcohol (1.0 eq), BuNMe₂ (3.0 eq), and DMAP (0.1 eq) in anhydrous MeCN, add N,N-Dimethylchlorosulfonamide (2.0 eq) in MeCN at 40-45 °C under an argon atmosphere.

  • Stir the mixture at this temperature for 1 hour.

  • After completion of the reaction (monitored by TLC), add water to the mixture and extract with diethyl ether.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.

Biological Evaluation: Targeting FLT3 in Acute Myeloid Leukemia

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are found in approximately one-third of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] Constitutive activation of FLT3 leads to uncontrolled proliferation and survival of leukemic blasts through downstream signaling pathways such as RAS/MAPK and PI3K/AKT.[5][6] Therefore, inhibitors of FLT3 are a promising therapeutic strategy for this patient population.

FLT3 Signaling Pathway

FLT3_Signaling cluster_inhibitor Point of Inhibition FLT3 FLT3 Receptor (Mutated/Constitutively Active) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation Inhibitor Pyrazole Derivatives Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway in AML.

Protocol 4: FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent kinase assay that measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.

Materials:

  • Recombinant FLT3 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized pyrazole derivatives

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized pyrazole derivatives in an appropriate solvent (e.g., DMSO) and then further dilute in the kinase assay buffer.

  • Assay Setup: To the wells of a 384-well plate, add:

    • Inhibitor or vehicle (DMSO control)

    • FLT3 kinase

    • Substrate/ATP mixture

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Antiproliferative Assay (MTT Assay) using MV4-11 Cells

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. MV4-11 is a human AML cell line that harbors an FLT3 internal tandem duplication (ITD) mutation, making it a relevant model for testing FLT3 inhibitors.

Materials:

  • MV4-11 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized pyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole derivatives for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel and potent therapeutic agents. The synthetic protocols provided herein offer a systematic approach to generate libraries of amide and ester derivatives. The identification of FLT3 as a potential biological target, coupled with the detailed protocols for kinase and cell-based assays, provides a clear path for the biological evaluation of these new chemical entities. The illustrative data from structurally related compounds underscores the potential for significant potency enhancement through targeted chemical modifications, paving the way for the development of next-generation pyrazole-based therapeutics.

References

Application Notes and Protocols: Use of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid and its analogs in structure-activity relationship (SAR) studies. This document outlines the synthetic strategies for creating a library of derivatives, protocols for evaluating their biological activities, and a framework for interpreting the resulting SAR data to guide drug discovery efforts.

Introduction

The pyrazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The compound this compound serves as a valuable starting point for SAR studies due to its synthetic tractability and the presence of multiple functional groups (N-methyl, C-methyl, nitro, and carboxylic acid) that can be systematically modified. By creating and testing a series of analogs, researchers can elucidate the key structural features required for a desired biological activity, thereby optimizing lead compounds.

This document will focus on a representative SAR study targeting insecticidal activity, based on analogs of 1H-pyrazole-5-carboxylic acid. The principles and protocols described herein are broadly applicable to SAR studies targeting other biological endpoints.

General Synthetic Approach for Analog Generation

The synthesis of a library of this compound analogs can be achieved through a multi-step synthetic sequence. A general workflow is presented below.

Synthetic Workflow A Starting Materials (e.g., Diethyl oxalate, Acetone) B Synthesis of Pyrazole Core (e.g., Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate) A->B Cyclization C Nitration (Introduction of NO2 group) B->C Nitrating Agent D Hydrolysis (Ester to Carboxylic Acid) C->D Base/Acid E Amide Coupling / Esterification (Modification of Carboxylic Acid) D->E Coupling Agents / Alcohols F Analog Library E->F

Caption: General synthetic workflow for the preparation of a library of this compound analogs.

2.1. Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate [5]

  • Preparation of Ethyl 2,4-dioxovalerate: A solution of sodium ethoxide (30.0 g, 0.45 mol) in anhydrous ethanol (300 mL) is cooled to -5°C. A solution of diethyl oxalate (46.7 g, 0.32 mol) in acetone (14.7 g, 0.3 mol) is added slowly over 3 hours. The mixture is then poured into ice water and acidified to pH 4 with 1M HCl. The aqueous phase is extracted with ethyl acetate, and the organic layer is washed with water, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • Cyclization to form the Pyrazole Ring: The crude ethyl 2,4-dioxovalerate is dissolved in anhydrous ethanol (300 mL) and cooled to below -5°C. Aqueous methylhydrazine (0.38 mol) is added slowly, and the solution is stirred at 0°C for 2 hours. The solvent is removed under reduced pressure, and the aqueous phase is extracted with ethyl acetate. The organic layer is washed with water, dried over Na2SO4, filtered, and concentrated to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

2.2. General Protocol: Nitration of the Pyrazole Ring

Caution: Nitration reactions are highly exothermic and should be performed with extreme care in a fume hood with appropriate personal protective equipment.

  • To a solution of the pyrazole ester in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated sulfuric acid and nitric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours), monitored by TLC.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.

2.3. General Protocol: Hydrolysis of the Ester

  • The nitrated pyrazole ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

  • The mixture is heated to reflux and stirred for a period of time (monitored by TLC) until the starting material is consumed.

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

2.4. General Protocol: Amide Coupling for Analog Synthesis

  • To a solution of this compound in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA) are added.

  • The desired amine is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Biological Activity Screening

The following is a representative protocol for screening the insecticidal activity of the synthesized pyrazole derivatives against Aphis fabae (bean aphid).[5]

3.1. Experimental Protocol: Insecticidal Activity Assay

  • Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. A series of dilutions are then made to the desired test concentrations.

  • Assay Preparation: Bean leaf discs are placed in petri dishes containing a layer of agar to maintain humidity.

  • Application: The test solutions are evenly sprayed onto the leaf discs. Control discs are sprayed with the solvent only.

  • Insect Infestation: After the solvent has evaporated, a known number of aphids (e.g., 20-30) are placed on each leaf disc.

  • Incubation: The petri dishes are incubated under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours) after treatment. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: The mortality rate is calculated for each concentration, and the data is used to determine the LC50 (lethal concentration for 50% of the population) for each compound.

Structure-Activity Relationship (SAR) Analysis

The biological data obtained from the screening of the analog library should be compiled into a table to facilitate SAR analysis.

Table 1: Insecticidal Activity of 1H-Pyrazole-5-Carboxamide Derivatives against Aphis fabae [5]

Compound IDR1ArWMortality (%) at 12.5 mg/L
7a HC6H5O65.2
7b H4-Cl-C6H4O78.3
7c H2-Cl-C6H4O82.6
7d Cl2-Cl-C6H4O60.9
7e H2,6-diF-C6H4O73.9
7f HC6H5S56.5
7g H4-Cl-C6H4S69.6
7h H2-Cl-C6H4S85.7
Imidacloprid ---88.9

This table is a representative example based on published data for a related series of pyrazole derivatives and serves to illustrate the format for data presentation.

SAR Interpretation:

  • Effect of Aryl Substitution: Comparing compounds 7a , 7b , and 7c , the introduction of a chlorine atom on the phenyl ring generally increases insecticidal activity. The position of the chlorine atom also appears to be important, with the 2-chloro substitution (7c ) showing higher activity than the 4-chloro substitution (7b ).

  • Effect of Pyrazole Substitution: A comparison of 7c and 7d suggests that the presence of a chlorine atom at the R1 position of the pyrazole ring is detrimental to activity.

  • Effect of the Linker Atom (W): Comparing the oxygen-linked amides (e.g., 7c ) with the sulfur-linked thioamides (e.g., 7h ), the thioamides appear to exhibit slightly higher activity.

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Evaluation cluster_2 SAR Analysis A Parent Scaffold (1,3-Dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid) B Modify R1 on Pyrazole Ring A->B C Modify Aryl Group (Ar) A->C D Modify Linker (W) A->D E Synthesize Analog Library B->E C->E D->E F Screen for Biological Activity (e.g., Insecticidal Assay) E->F G Generate Quantitative Data (e.g., LC50, % Mortality) F->G H Correlate Structural Changes with Activity Data G->H I Identify Key Pharmacophores H->I J Design Next Generation of Analogs I->J

Caption: Logical workflow for a structure-activity relationship (SAR) study.

Hypothetical Signaling Pathway Inhibition

While the example above focuses on insecticidal activity, pyrazole derivatives are also known to inhibit specific signaling pathways in mammalian cells. For instance, they can act as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrazole derivative.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Pyrazole Pyrazole Inhibitor Pyrazole->Kinase2 Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling pathway showing inhibition of Kinase B by a pyrazole derivative.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel biologically active molecules. Through systematic structural modifications and robust biological screening, researchers can establish clear structure-activity relationships. This, in turn, enables the rational design of more potent and selective compounds for a variety of therapeutic and agrochemical applications. The protocols and frameworks provided in these application notes offer a guide for conducting such SAR studies.

References

Application Notes and Protocols for the Formulation of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with potential pharmacological applications. As with many heterocyclic compounds, its successful in vivo evaluation is contingent upon an appropriate formulation that ensures solubility, stability, and bioavailability. Pyrazole-based compounds often exhibit poor aqueous solubility, which presents a significant hurdle for administration in animal models. These application notes provide a detailed protocol for the formulation of this compound for oral and parenteral administration in animal studies, with a focus on overcoming solubility challenges.

Data Presentation: Formulation and Solubility

The selection of an appropriate vehicle is critical for achieving the desired exposure of the compound in vivo. The following table summarizes recommended vehicles and starting concentrations for the formulation of this compound. These are based on common formulation strategies for pyrazole and carboxylic acid-containing compounds.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for the specific batch of the compound.

Vehicle Composition Route of Administration Recommended Starting Concentration (mg/mL) Notes
5-10% DMSO, 40% PEG400, 5% Tween-80 in SalineIntravenous (IV), Intraperitoneal (IP)1 - 5A common vehicle for poorly soluble compounds. Ensure final DMSO concentration is well-tolerated by the animal model.[1]
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in WaterOral (PO)5 - 10Forms a uniform suspension. Requires continuous agitation during dosing.
10% Gelatin, 2% Sucralose, 8% Strawberry Flavoring in WaterOral (PO) - Voluntary1 - 2 (in final jelly)A semi-solid formulation for voluntary oral administration in rodents, which can reduce stress.[2][3]

Experimental Protocols

Protocol 1: Formulation for Parenteral Administration (IV, IP)

This protocol describes the preparation of a solution-based formulation using a co-solvent system, which is suitable for intravenous or intraperitoneal administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be between 5-10%.[1]

  • Vortexing: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and then Tween-80 to the solution, vortexing after each addition to ensure homogeneity. A common formulation consists of 40% PEG400 and 5% Tween-80.[1]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store the formulation protected from light at 2-8°C. Visually inspect for any precipitation before administration.[1]

Protocol 2: Formulation for Oral Gavage (Suspension)

This protocol is suitable for creating a suspension for oral administration, particularly when the compound has limited solubility in co-solvent systems.

Materials:

  • This compound

  • Methylcellulose (or Carboxymethylcellulose - CMC)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose or CMC in sterile water. This can be done by slowly adding the methylcellulose/CMC powder to the water while stirring vigorously with a magnetic stirrer.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Trituration: Add a small amount of the vehicle to the compound and triturate using a mortar and pestle to create a smooth paste. This step is crucial for achieving a fine, uniform suspension.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing until the desired final volume and a uniform suspension are achieved.

  • Storage and Administration: Store the suspension at 2-8°C. Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

Protocol 3: Formulation for Voluntary Oral Administration (Jelly)

This method is designed to reduce the stress associated with oral gavage in rodents.[3][4]

Materials:

  • This compound

  • Gelatin (porcine skin)

  • Sucralose

  • Flavoring (e.g., strawberry essence)

  • Sterile water

  • 24-well plate (as a mold)

Procedure:

  • Prepare Gelatin Stock: Prepare a gelatin stock solution according to the manufacturer's instructions. A common concentration is 10% (w/v) in warm water.

  • Prepare Sweetened, Flavored Water: Prepare a solution of 2% sucralose and 8% flavoring in sterile water.[2]

  • Dissolve the Compound: Dissolve the accurately weighed this compound in a minimal amount of the sweetened, flavored water. Gentle heating may be required.

  • Form the Jelly: In a well of a 24-well plate, mix the drug solution with the gelatin stock. A typical ratio is 450 µL of drug solution to 1300 µL of gelatin stock.[4]

  • Solidification: Allow the plate to cool at room temperature or in a refrigerator until the jelly is set.

  • Acclimatization and Dosing: Acclimatize the animals to the vehicle jelly (without the drug) for a few days before starting the experiment to ensure voluntary consumption.[5]

Visualizations

Formulation_Workflow cluster_parenteral Parenteral Formulation cluster_oral_gavage Oral Gavage Formulation cluster_oral_voluntary Voluntary Oral Formulation weigh_p Weigh Compound dissolve_dmso Dissolve in DMSO weigh_p->dissolve_dmso add_peg_tween Add PEG400 & Tween-80 dissolve_dmso->add_peg_tween add_saline Add Saline add_peg_tween->add_saline final_solution Final Solution for IV/IP add_saline->final_solution weigh_og Weigh Compound triturate Triturate with Vehicle weigh_og->triturate prepare_vehicle Prepare 0.5% MC/CMC prepare_vehicle->triturate add_remaining_vehicle Add Remaining Vehicle triturate->add_remaining_vehicle final_suspension Final Suspension for PO add_remaining_vehicle->final_suspension weigh_ov Weigh Compound dissolve_compound_sw Dissolve Compound in Sweetened Water weigh_ov->dissolve_compound_sw prepare_gelatin Prepare Gelatin Stock mix_jelly Mix with Gelatin prepare_gelatin->mix_jelly prepare_sweet_water Prepare Sweetened Water prepare_sweet_water->dissolve_compound_sw dissolve_compound_sw->mix_jelly final_jelly Final Jelly for PO mix_jelly->final_jelly

Caption: Workflow for different formulation strategies.

Signaling_Pathway_Placeholder cluster_drug_action Hypothetical Drug Action Pathway drug 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid target Molecular Target (e.g., Kinase, Receptor) drug->target Inhibition/Activation downstream_effector Downstream Effector target->downstream_effector cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector->cellular_response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a three-step process. First is the synthesis of the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This is followed by the nitration of the pyrazole ring at the C4 position. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: I am observing a low yield in the initial synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. What are the likely causes?

A2: Low yields in the initial pyrazole synthesis are often due to incomplete reaction or the formation of side products.[1] Key factors to investigate include the purity of your starting materials (diethyl oxalate, acetone, and methylhydrazine), the reaction temperature, and the pH during the workup.[2] Ensuring anhydrous conditions and precise temperature control are critical.[2]

Q3: My nitration step is resulting in a mixture of products and a low yield of the desired 4-nitro isomer. How can I improve this?

A3: The nitration of pyrazoles can sometimes lead to the formation of other nitro isomers or dinitrated products.[3] The regioselectivity of the nitration is highly dependent on the reaction conditions. Using a well-controlled nitrating mixture, such as a combination of nitric acid and sulfuric acid, and maintaining a low temperature during the addition of the substrate can significantly improve the yield of the 4-nitro product. The choice of solvent can also influence the outcome.

Q4: During the final hydrolysis step, I am experiencing product degradation. What could be the reason?

A4: The presence of the nitro group can make the pyrazole ring susceptible to degradation under harsh hydrolysis conditions. Using milder conditions, such as lithium hydroxide in a THF/water mixture at room temperature, can help to avoid decomposition of the product.[4] Careful monitoring of the reaction progress by TLC is essential to prevent prolonged exposure to the basic conditions.

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Precursor)
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materials (TLC analysis)Insufficient reaction time or temperature.Increase the reaction time or gradually raise the temperature, monitoring the reaction progress by TLC.[1]
Formation of multiple unidentified spots on TLCImpure starting materials or side reactions.Ensure the purity of diethyl oxalate, acetone, and methylhydrazine. Consider purification of starting materials if necessary. Maintain strict temperature control during the reaction.[5]
Low isolated yield after workupProduct loss during extraction or purification.Optimize the extraction procedure by ensuring the correct pH of the aqueous layer. Use an appropriate solvent system for column chromatography if required.
Issue 2: Low Yield and/or Poor Selectivity in the Nitration Step
Symptom Possible Cause Suggested Solution
Formation of multiple nitro-isomersReaction temperature is too high.Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent and throughout the reaction.
Dinitration or other side products observedExcess of nitrating agent or prolonged reaction time.Use a stoichiometric amount of the nitrating agent. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Low conversion of the starting materialInsufficiently strong nitrating conditions.Ensure the use of a potent nitrating mixture, such as a mixture of concentrated nitric acid and sulfuric acid. The ratio of the acids can be optimized.[3]
Issue 3: Low Yield or Product Degradation During Hydrolysis
Symptom Possible Cause Suggested Solution
Low yield of the final carboxylic acidIncomplete hydrolysis.Increase the reaction time or the amount of base used. Monitor the reaction by TLC until the ester is fully consumed.
Presence of degradation products in the final productHarsh hydrolysis conditions (high temperature or strong base concentration).Use a milder base such as lithium hydroxide. Perform the reaction at room temperature or slightly elevated temperatures.[4]
Difficulty in isolating the product after acidificationThe product may be partially soluble in the aqueous layer.After acidification, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

Data Presentation

The following table summarizes reported yields for the nitration of pyrazole derivatives under various conditions, which can serve as a reference for optimizing the synthesis of this compound.

Substrate Nitrating Agent Solvent/Conditions Yield of 4-Nitro Product Reference
3,5-DimethylpyrazoleHNO₃/H₂SO₄Not specified76%[6]
1-MethylpyrazoleHNO₃/Trifluoroacetic anhydrideAcetonitrile, 80 °C65% (3-nitro isomer)[7]
PyrazoleHNO₃/H₂SO₄Not specified4-Nitropyrazole[8]
3-Methyl-1,5-diphenylpyrazoleHNO₃/H₂SO₄0 °C5-p-nitroderivative[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This protocol is adapted from the procedure described in patent CN112279812A.[2]

  • Preparation of the intermediate: In a reaction vessel, mix ethanol, sodium ethoxide, and diethyl oxalate. Cool the reaction mixture to 5-15 °C.

  • Slowly add acetone dropwise to the reaction mixture, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the reaction to proceed for 24 hours at the same temperature.

  • Slowly add the reaction mixture to ice water and adjust the pH to 2-3 with acetic acid.

  • Extract the product with dichloromethane.

  • Cyclization: Mix DMF and the intermediate from the previous step and cool the mixture to 5-15 °C.

  • Slowly add a 40% aqueous solution of methylhydrazine dropwise, keeping the internal temperature below 15 °C.

  • After the addition, heat the reaction mixture to 40-50 °C and maintain for 6-8 hours.

  • Concentrate the reaction solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Protocol 2: Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This is a general procedure for the nitration of pyrazoles.[8][10]

  • In a flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature at 0-5 °C.

  • Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., concentrated sulfuric acid).

  • Slowly add the solution of the pyrazole ester to the nitrating mixture dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.

Protocol 3: Hydrolysis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

This protocol is based on general procedures for the alkaline hydrolysis of esters.[11][12]

  • Dissolve the crude ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Synthesis_Workflow Start Diethyl Oxalate + Acetone + Methylhydrazine Step1 Step 1: Pyrazole Synthesis Start->Step1 Intermediate Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Step1->Intermediate Step2 Step 2: Nitration Intermediate->Step2 Nitro_Intermediate Ethyl 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylate Step2->Nitro_Intermediate Step3 Step 3: Hydrolysis Nitro_Intermediate->Step3 Final_Product 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid Step3->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Reaction_Conditions Optimize Reaction Conditions Purity->Reaction_Conditions [Pure] Impure Purify Starting Materials Purity->Impure [Impure] Workup Review Workup & Purification Reaction_Conditions->Workup [Optimized] Optimize_Temp Adjust Temperature & Time Reaction_Conditions->Optimize_Temp [Suboptimal] Optimize_Reagents Adjust Reagent Stoichiometry Reaction_Conditions->Optimize_Reagents [Suboptimal] Optimize_Extraction Optimize Extraction Procedure Workup->Optimize_Extraction [Loss Detected] Success Yield Improved Workup->Success [No Loss] Impure->Reaction_Conditions Optimize_Temp->Reaction_Conditions Optimize_Reagents->Reaction_Conditions Optimize_Extraction->Success

Caption: Troubleshooting workflow for low reaction yield.

Nitration_Factors Nitration Nitration Reaction Temperature Temperature Nitration->Temperature Nitrating_Agent Nitrating Agent (Concentration & Ratio) Nitration->Nitrating_Agent Reaction_Time Reaction Time Nitration->Reaction_Time High_Yield High Yield of 4-Nitro Isomer Temperature->High_Yield Low & Controlled Low_Yield Low Yield/ Side Products Temperature->Low_Yield High or Fluctuating Nitrating_Agent->High_Yield Stoichiometric Nitrating_Agent->Low_Yield Excess Reaction_Time->High_Yield Optimal Reaction_Time->Low_Yield Too Long/Short

Caption: Key factors influencing the yield of the nitration step.

References

issues with 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental solubility data for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is not extensively available in public literature. The following guide is based on established principles of organic chemistry and solubility enhancement techniques for structurally related compounds, particularly pyrazole derivatives and carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing poor solubility in aqueous solutions?

A1: The solubility of this compound is influenced by several structural features:

  • Pyrazole Ring and Methyl Groups: The core pyrazole structure and the two methyl groups are largely non-polar, which contributes to low solubility in polar solvents like water.

  • Carboxylic Acid Group (-COOH): This group can participate in hydrogen bonding and is ionizable. However, in its protonated (neutral) form at low pH, it contributes less to aqueous solubility.

  • Nitro Group (-NO2): While polar, the nitro group can also have strong intermolecular interactions in the solid state, potentially increasing the crystal lattice energy and making it harder for the solvent to break it apart.

Q2: What is the predicted pKa of this compound, and why is it important for solubility?

A2: While the exact pKa for this specific compound is not documented, a structurally similar compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, has a predicted pKa of approximately 2.16 ± 0.50.[1] The pKa is the pH at which the carboxylic acid group is 50% ionized.

  • At a pH below the pKa, the compound will be predominantly in its neutral, less soluble form.

  • At a pH above the pKa, it will be in its deprotonated (carboxylate anion) form, which is significantly more soluble in water.

Q3: What are the initial recommended solvents to try for dissolving this compound?

A3: For initial screening, it is advisable to test a range of solvents with varying polarities. Good starting points include:

  • Polar Protic Solvents: Methanol, Ethanol.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone.[2]

  • Aqueous Buffers: At various pH values, especially above the predicted pKa (e.g., pH 7.4 phosphate buffer).

Q4: My compound is precipitating out of the reaction mixture. What can I do?

A4: Premature precipitation during a reaction is a common issue related to solubility. Consider the following:

  • Increase the Temperature: Raising the reaction temperature can often increase the solubility of your compound.[3]

  • Solvent Screening: If the reaction chemistry allows, test different solvents or solvent mixtures (co-solvents) that can better accommodate all reaction components.[3]

  • Change the Order of Addition: Sometimes, adding the poorly soluble reagent in smaller portions or as a solution in a compatible co-solvent can prevent it from crashing out.

Troubleshooting Guide for Solubility Issues

If you are encountering solubility problems with this compound, follow this systematic approach. The workflow below outlines a logical progression from simple to more complex methods for enhancing solubility.

G start Initial State: Compound is insoluble solvent Step 1: Solvent Screening (See Protocol 1) start->solvent ph Step 2: pH Adjustment (Aqueous Systems) (See Protocol 2) solvent->ph If insoluble in desired solvent system success Result: Compound Solubilized solvent->success Success cosolvent Step 3: Co-solvent System (See Protocol 3) ph->cosolvent If pH adjustment is insufficient or not viable ph->success Success advanced Step 4: Advanced Methods cosolvent->advanced If co-solvents alone are not effective cosolvent->success Success fail Issue Persists: Consult further or consider chemical modification advanced->fail

Caption: Troubleshooting workflow for solubility enhancement.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound and a Related Compound

PropertyThis compound (Target Compound)1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Related Compound)
Molecular Formula C₆H₇N₃O₄C₈H₁₁N₃O₄[4]
Molecular Weight 199.14 g/mol 213.19 g/mol [4]
Predicted pKa Not available2.16 ± 0.50[1]

Table 2: Common Laboratory Solvents for Solubility Screening

SolventTypePolarity IndexBoiling Point (°C)Notes
WaterPolar Protic10.2100Solubility is expected to be low but highly pH-dependent.
MethanolPolar Protic5.165Good starting point for polar compounds.[1]
EthanolPolar Protic4.378Often a good solvent for pyrazole derivatives.[2]
AcetonePolar Aprotic5.156Effective for a range of organic compounds.[2]
AcetonitrilePolar Aprotic5.882Common solvent in analytical and reaction chemistry.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189A very strong solvent, good for highly insoluble compounds.[1]
Dimethylformamide (DMF)Polar Aprotic6.4153Another strong polar aprotic solvent.
Tetrahydrofuran (THF)Polar Aprotic4.066A less polar option.
Dichloromethane (DCM)Non-polar3.140To test solubility in non-polar environments.

Table 3: Overview of Primary Solubility Enhancement Techniques

TechniquePrincipleApplicability for Target Compound
pH Adjustment Alters the ionization state of the molecule.[3]Highly Applicable. The carboxylic acid group can be deprotonated to form a highly soluble carboxylate salt at pH > pKa.
Co-solvency A water-miscible organic solvent is added to an aqueous solution to reduce the overall polarity of the solvent system.[3]Applicable. Co-solvents like ethanol, propylene glycol, or DMSO can increase the solubility of the non-polar portions of the molecule.
Salt Formation The acidic compound is reacted with a base to form a stable, isolable salt with enhanced aqueous solubility.[3]Potentially Applicable. Forming a sodium or potassium salt could significantly improve water solubility for formulation purposes.
Surfactant Use Surfactants form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in water.[4]Applicable. Useful for creating stable aqueous formulations, especially for in-vitro assays.

Experimental Protocols

Protocol 1: Preliminary Solvent Screening

  • Objective: To identify a suitable organic solvent or solvent class for this compound.

  • Materials:

    • This compound

    • Small vials (e.g., 1.5 mL glass vials)

    • A selection of solvents from Table 2 (e.g., Water, Methanol, DMSO, DCM)

    • Vortex mixer and/or magnetic stir plate

  • Procedure:

    • Weigh approximately 1-2 mg of the compound into each vial.

    • Add 100 µL of a selected solvent to the first vial.

    • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

    • Visually inspect for dissolution. If the solid dissolves, add another 1-2 mg of the compound to estimate the approximate solubility.

    • If the solid does not dissolve, add another 900 µL of the solvent (for a total of 1 mL) and continue to mix for at least 30 minutes.

    • Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

    • Repeat for each selected solvent.

Protocol 2: Determining pH-Dependent Aqueous Solubility

  • Objective: To assess the impact of pH on the aqueous solubility of the compound.

  • Materials:

    • This compound

    • A series of aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0)

    • Vials with screw caps

    • Shaker or rotator at a controlled temperature (e.g., 25°C)

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of the solid compound to vials containing a known volume (e.g., 1 mL) of each buffer. Ensure solid is still visible.

    • Seal the vials and place them on a shaker for 24-48 hours to reach equilibrium.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable mobile phase or solvent for analysis.

    • Quantify the concentration of the dissolved compound using a pre-established analytical method (e.g., HPLC with a standard curve).

    • Plot the measured solubility against the pH of the buffer.

G cluster_0 Low pH (below pKa) cluster_1 High pH (above pKa) low_pH R-COOH (Protonated Form) low_sol Low Aqueous Solubility low_pH->low_sol high_pH R-COO⁻ (Deprotonated Form) low_pH->high_pH + OH⁻ - H⁺ high_sol High Aqueous Solubility high_pH->high_sol

Caption: pH-dependent equilibrium of a carboxylic acid.

Protocol 3: Co-solvent System Development

  • Objective: To increase the solubility of the compound in an aqueous system by adding a water-miscible organic co-solvent.

  • Materials:

    • This compound

    • Aqueous buffer (e.g., PBS pH 7.4)

    • Co-solvents (e.g., Ethanol, DMSO, Propylene Glycol, PEG 400)

    • Glass vials

    • Magnetic stir plate and stir bars

  • Procedure:

    • Prepare a suspension of the compound in the aqueous buffer at a concentration higher than its known solubility (or a target concentration).

    • While stirring, add the co-solvent dropwise or in small aliquots (e.g., 1-5% of the total volume at a time).

    • Allow the mixture to stir for 5-10 minutes after each addition.

    • Observe the point at which the compound completely dissolves.

    • Record the final percentage (v/v) of the co-solvent required.

    • Repeat the process for different co-solvents to find the most effective one that uses the lowest percentage.

Caption: Co-solvents reduce solvent polarity, aiding dissolution.

References

Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. Here, you will find detailed information to help you navigate challenges related to inhibitor resistance, including experimental protocols, data interpretation, and strategies to overcome resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to pyrazole-based kinase inhibitors?

A1: Resistance to pyrazole-based kinase inhibitors typically arises from three main mechanisms:

  • Target Kinase Modifications: This is one of the most common resistance mechanisms.[1] Specific amino acid substitutions in the kinase domain can prevent the inhibitor from binding effectively. A well-known example is the "gatekeeper" mutation, which involves the substitution of a small amino acid with a bulkier one, sterically hindering inhibitor binding.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited pathway.[2] Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Increased phosphorylation of key proteins in these alternative pathways can indicate the development of bypass signaling.

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

Q2: My pyrazole-based inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What could be the reason?

A2: This discrepancy is a common challenge and can be attributed to several factors:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to act on the target.

  • Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.[3]

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters.[3]

Q3: How can I determine if the observed resistance is due to a target mutation or a bypass pathway?

A3: A multi-step approach is recommended:

  • Sequence the Kinase Domain: The most direct way to identify a target mutation is to sequence the kinase domain of the target protein from the resistant cells.[2] Compare the sequence to that from sensitive, wild-type cells.

  • Analyze Downstream Signaling: Use Western blotting to assess the phosphorylation status of key proteins in known bypass pathways (e.g., p-AKT, p-ERK). An increase in phosphorylation in the resistant cells suggests the activation of a bypass pathway.[2]

  • Gene Expression Analysis: Techniques like RNA sequencing or qPCR arrays can identify the upregulation of receptor tyrosine kinases (RTKs) or other signaling molecules in resistant cells, pointing towards a bypass mechanism.[2]

Q4: What are some common strategies to overcome resistance to pyrazole-based inhibitors?

A4: Several strategies can be employed to combat resistance:

  • Combination Therapy: Combining the pyrazole-based inhibitor with an inhibitor of the identified resistance mechanism is a common and often effective approach. For example, if the PI3K/AKT pathway is activated as a bypass mechanism, combining the primary inhibitor with a PI3K or mTOR inhibitor can restore sensitivity.[2]

  • Development of Next-Generation Inhibitors: Designing novel inhibitors that can effectively bind to the mutated kinase is another strategy. This often involves modifying the pyrazole scaffold to accommodate the structural changes caused by the resistance mutation.

  • Allosteric Inhibition: Developing inhibitors that bind to an allosteric site on the kinase, rather than the ATP-binding site where resistance mutations often occur, can be an effective way to overcome resistance.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with pyrazole-based inhibitors, particularly those related to resistance.

Issue 1: Loss of inhibitor efficacy in a previously sensitive cancer cell line.

Possible CauseRecommended Solution
Development of acquired resistance through target mutation. Sequence the kinase domain of the target protein to identify any mutations.[2] Compare the sequence with the parental, sensitive cell line.
Activation of a bypass signaling pathway. Perform Western blot analysis to check the phosphorylation status of key downstream effectors of common bypass pathways (e.g., AKT, ERK).[2]
Increased expression of drug efflux pumps. Use a fluorescent substrate of efflux pumps (e.g., rhodamine 123) to assess pump activity. Consider co-treatment with a known efflux pump inhibitor.
Cell line contamination or misidentification. Perform cell line authentication using short tandem repeat (STR) profiling.

Issue 2: A pyrazole-based inhibitor shows significant off-target activity.

Possible CauseRecommended Solution
Lack of specific interactions within the ATP-binding site. Consider structural modifications to the pyrazole scaffold to enhance interactions with unique features of the target kinase's binding pocket.[3]
Screening at a high concentration. Perform dose-response experiments to determine the IC50 value. High concentrations can reveal low-affinity, irrelevant off-target interactions.[3]
Promiscuous scaffold. Screen the inhibitor against a broad panel of kinases to determine its selectivity profile.[3]

Quantitative Data

The following tables summarize the inhibitory activity of selected pyrazole-based compounds against wild-type and mutant kinases, as well as the effects of combination therapies.

Table 1: Inhibitory Activity (IC50) of Pyrazole-Based Inhibitors Against Wild-Type and Mutant Kinases

InhibitorTarget KinaseWild-Type IC50 (nM)MutantMutant IC50 (nM)
EGFR Inhibitors
ErlotinibEGFR14.11 ± 0.19L858R/T790M>1000
PD13EGFR11.64 ± 1.30L858R/T790M10.51 ± 0.71
PD13EGFR11.64 ± 1.30L858R/T790M/C797S>100
BRAF Inhibitors
VemurafenibBRAF100V600E31
Compound 10BRAF940 ± 65V600E490 ± 61
BCR-ABL Inhibitors
ImatinibBCR-ABL350--
Asciminib (ABL-001)BCR-ABL0.5T315I25
AP23464BCR-ABL-Q252HLow nM
AP23464BCR-ABL-Y253FLow nM
AP23464BCR-ABL-E255KLow nM
AP23464BCR-ABL-M351TLow nM
AP23464BCR-ABL-H396PLow nM
AP23464BCR-ABL-T315IIneffective

Data compiled from multiple sources.[4][5][6]

Table 2: Efficacy of Combination Therapies in Overcoming Resistance

Cancer TypeResistant Cell LinePyrazole-Based InhibitorCombination DrugEffect
MelanomaBRAF V600E MutantDabrafenib (BRAF inhibitor)Trametinib (MEK inhibitor)Increased progression-free survival compared to monotherapy.
Non-Small Cell Lung CancerEGFR T790M MutantOsimertinib (EGFR inhibitor)-Effective against T790M resistance mutation.
Chronic Myeloid LeukemiaBCR-ABL T315I MutantPonatinib (BCR-ABL inhibitor)-Effective against T315I resistance mutation.

Data compiled from multiple sources.

Experimental Protocols

1. Kinase Domain Sequencing (Sanger Method)

This protocol outlines the general steps for identifying mutations in the kinase domain of a target protein.

  • Step 1: RNA Extraction and cDNA Synthesis:

    • Extract total RNA from both the sensitive (parental) and resistant cancer cell lines using a suitable RNA isolation kit.

    • Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Step 2: PCR Amplification of the Kinase Domain:

    • Design primers specific to the flanking regions of the kinase domain of your target gene.

    • Perform PCR using the synthesized cDNA as a template to amplify the kinase domain.[7]

    • Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.[7]

  • Step 3: PCR Product Purification:

    • Purify the PCR product from the agarose gel or directly from the PCR reaction using a PCR purification kit to remove primers, dNTPs, and polymerase.[7]

  • Step 4: Sanger Sequencing Reaction:

    • Set up sequencing reactions using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[1][8]

    • The incorporation of a ddNTP terminates the DNA synthesis, resulting in a series of DNA fragments of different lengths, each ending with a specific fluorescently labeled nucleotide.[8]

  • Step 5: Capillary Electrophoresis and Data Analysis:

    • Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis.[8]

    • A laser excites the fluorescent dyes, and a detector records the emitted light. The sequence of the DNA is determined by the order of the different colored fluorescent peaks.[8]

    • Align the sequence from the resistant cells with the sequence from the sensitive cells to identify any mutations.

2. Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol describes how to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

  • Step 1: Cell Lysis and Protein Quantification:

    • Treat sensitive and resistant cells with the pyrazole-based inhibitor at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Quantify the protein concentration in each lysate using a BCA or Bradford assay.

  • Step 2: SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Step 3: Antibody Incubation and Detection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AKT and other relevant proteins in the PI3K pathway (e.g., p-AKT Ser473, Total AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Step 4: Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the relative activation of the pathway.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_AKT_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt activates mtor mTORC1 akt->mtor activates cell_processes Cell Survival, Growth, Proliferation mtor->cell_processes inhibitor Pyrazole-based Inhibitor inhibitor->receptor inhibits bypass_inhibitor PI3K/mTOR Inhibitor bypass_inhibitor->pi3k inhibits bypass_inhibitor->mtor inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition.

MAPK_ERK_Pathway rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras activates raf RAF (e.g., BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription cell_cycle Cell Proliferation, Survival transcription->cell_cycle inhibitor Pyrazole-based BRAF Inhibitor inhibitor->raf inhibits mek_inhibitor MEK Inhibitor mek_inhibitor->mek inhibits

Caption: MAPK/ERK signaling pathway and points of inhibition.

Resistance_Workflow start Loss of Inhibitor Efficacy in Cell Line seq Sequence Kinase Domain start->seq wb Western Blot for Bypass Pathways start->wb mutation Mutation Identified? seq->mutation bypass Bypass Pathway Activated? wb->bypass mutation->bypass No next_gen Develop Next-Generation Inhibitor mutation->next_gen Yes combo Combination Therapy (e.g., with MEK/PI3K inhibitor) bypass->combo Yes other Investigate Other Mechanisms (e.g., Drug Efflux) bypass->other No

Caption: Experimental workflow for identifying resistance mechanisms.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of pyrazole carboxylic acids. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the nitration of pyrazole carboxylic acids?

A1: Researchers often face challenges related to regioselectivity, reaction rates, and potential side reactions. The position of the nitro group substitution on the pyrazole ring is highly sensitive to the reaction conditions and the existing substituents on the ring. The carboxylic acid group, being an electron-withdrawing group, deactivates the pyrazole ring, making nitration more challenging compared to unsubstituted pyrazole. Furthermore, there is a risk of side reactions such as dinitration or decarboxylation under harsh conditions.

Q2: How do the substituents on the pyrazole ring influence the nitration reaction?

A2: Substituents on the pyrazole ring play a crucial role in directing the position of nitration and affecting the reaction rate.

  • Activating groups (electron-donating groups) increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack and generally leading to faster reaction rates.

  • Deactivating groups (electron-withdrawing groups), such as the carboxylic acid group, decrease the electron density of the ring, slowing down the reaction rate and often requiring more forcing conditions. The position of these groups also directs where the incoming nitro group will substitute.

Q3: What is the typical regioselectivity observed in the nitration of pyrazole carboxylic acids?

A3: For pyrazole itself, electrophilic substitution, including nitration, predominantly occurs at the C4 position.[1] However, the presence of a carboxylic acid group can influence this. For instance, in the synthesis of sildenafil, the nitration of 3-propylpyrazole-5-carboxylic acid ethyl ester occurs at the C4 position.[2] The precise regioselectivity can be a complex interplay of electronic effects of the substituents and the reaction conditions employed.

Q4: Can decarboxylation occur during the nitration of pyrazole carboxylic acids?

A4: Yes, decarboxylation is a potential side reaction, especially under harsh nitration conditions such as high temperatures or very strong acidic media. The stability of the carboxylic acid group can be compromised, leading to the loss of CO2 and the formation of a nitrated pyrazole without the carboxylic acid functionality. Careful control of reaction temperature and the choice of nitrating agent are crucial to minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Insufficiently activating reaction conditions for the deactivated pyrazole ring.- Decomposition of starting material or product under harsh conditions.- Incorrect stoichiometry of reagents.- Gradually increase the reaction temperature and monitor the reaction closely by TLC.- Use a stronger nitrating agent, such as fuming nitric acid with oleum, but with caution to avoid degradation.- Ensure accurate measurement of all reagents.
Formation of Multiple Products (Isomers) - Lack of regioselectivity in the nitration reaction.- Modify the reaction solvent. For instance, fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity in some pyrazole syntheses.- Adjusting the pH of the reaction mixture can influence the site of electrophilic attack.
Presence of Dinitrated Byproducts - Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or highly concentrated nitrating agent).- Reduce the reaction temperature and time.- Use a milder nitrating agent or a lower concentration of the strong nitrating agent.- Carefully control the stoichiometry of the nitrating agent.
Decarboxylation of the Product - Excessive heating or overly acidic conditions.- Maintain a lower reaction temperature.- Consider using a less acidic nitrating system if possible.- Minimize the reaction time to what is necessary for the desired conversion.
Difficulty in Product Purification - Presence of unreacted starting materials, isomeric byproducts, or degradation products.- For solid products, recrystallization from an appropriate solvent is often effective.- Column chromatography on silica gel can be used to separate isomers and other impurities.- Acid-base extraction can be employed to separate the carboxylic acid product from neutral impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Nitropyrazole.

While specific data for a range of pyrazole carboxylic acids is dispersed across literature, the following table for the nitration of pyrazole provides insight into how conditions affect yield. This can be a starting point for optimizing the nitration of pyrazole carboxylic acids.

Nitrating Agent Solvent/Acid Temperature (°C) Time (h) Yield (%) Reference
HNO₃ / H₂SO₄-90656[3]
Fuming HNO₃ / Fuming H₂SO₄H₂SO₄ (conc.)501.585[3]
N-nitropyrazole rearrangementH₂SO₄ (conc.)9024-[3]
Fuming HNO₃Zeolite/Silica in THF---[3]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Detailed Protocol: Synthesis of 4-Nitropyrazole[3]

This protocol describes a one-pot, two-step method for the synthesis of 4-Nitropyrazole, which can be adapted for pyrazole carboxylic acids with careful optimization.

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (98%)

  • Fuming sulfuric acid (20% SO₃)

  • Ice

Equipment:

  • Four-necked flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice-water bath

Procedure:

Step 1: Formation of Pyrazole Sulfate

  • To a 100 mL four-necked flask equipped with a stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.

  • Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.

Step 2: Nitration

  • In a separate flask, prepare the nitrosulfuric acid by adding 6.3 mL (0.15 mol) of fuming nitric acid slowly to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in an ice-water bath, maintaining the temperature between 0 to 10°C.

  • Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

  • Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution.

  • After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC).

  • Once the reaction is complete, pour the reaction mixture into 200 mL of ice water. A large amount of white solid should precipitate.

  • Filter the precipitate and wash it with ice water.

  • Dry the product under vacuum to obtain 4-Nitropyrazole. The reported yield after recrystallization with ethyl ether/hexane is 85%.[3]

Safety Precautions:

  • All nitration reactions are highly exothermic and potentially explosive.[4] Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Use an ice bath to control the reaction temperature, especially during the addition of acids.

  • Quench the reaction mixture carefully by pouring it onto ice.

Visualizations

Troubleshooting_Workflow start Start Nitration Experiment check_yield Low or No Yield? start->check_yield check_purity Formation of Multiple Products? check_yield->check_purity No increase_temp Increase Temperature / Time check_yield->increase_temp Yes stronger_reagent Use Stronger Nitrating Agent check_yield->stronger_reagent Yes check_stoichiometry Verify Stoichiometry check_yield->check_stoichiometry Yes check_dinitration Dinitration Observed? check_purity->check_dinitration No modify_solvent Modify Solvent (e.g., TFE, HFIP) check_purity->modify_solvent Yes adjust_ph Adjust Reaction pH check_purity->adjust_ph Yes check_decarboxylation Decarboxylation Observed? check_dinitration->check_decarboxylation No reduce_conditions Reduce Temperature / Time check_dinitration->reduce_conditions Yes milder_reagent Use Milder Nitrating Agent check_dinitration->milder_reagent Yes end_success Successful Nitration check_decarboxylation->end_success No lower_temp Lower Reaction Temperature check_decarboxylation->lower_temp Yes less_acidic Use Less Acidic System check_decarboxylation->less_acidic Yes end_fail Consult Senior Chemist increase_temp->check_yield stronger_reagent->check_yield check_stoichiometry->start modify_solvent->start adjust_ph->start reduce_conditions->start milder_reagent->start lower_temp->start less_acidic->start

Caption: Troubleshooting workflow for optimizing pyrazole carboxylic acid nitration.

Regioselectivity_Factors substituents Substituent Effects (Activating vs. Deactivating) regioselectivity Regioselectivity (Position of -NO2) substituents->regioselectivity conditions Reaction Conditions conditions->regioselectivity temp Temperature conditions->temp solvent Solvent conditions->solvent reagent Nitrating Agent conditions->reagent ph pH conditions->ph temp->regioselectivity solvent->regioselectivity reagent->regioselectivity ph->regioselectivity

Caption: Key factors influencing the regioselectivity of pyrazole nitration.

References

Technical Support Center: Purification of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 3920-37-4).

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Purity After Synthesis Incomplete reaction, presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
Formation of regioisomers or other side-products during nitration.Optimize the nitration reaction conditions (temperature, nitrating agent concentration) to minimize the formation of isomers.
Degradation of the product during workup.Maintain controlled temperature and pH during the workup process. Consider performing a forced degradation study to understand the compound's stability.[1]
"Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.- Increase the volume of the solvent to lower the saturation temperature.- Ensure the solution cools slowly. An insulated container can facilitate gradual cooling.- Experiment with different solvent systems. A solvent with a lower boiling point may be beneficial.- If a small amount of pure, solid material is available, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
Low Recrystallization Yield The compound is highly soluble in the mother liquor.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Broad or Tailing Peaks in HPLC Analysis Inappropriate mobile phase pH.For acidic compounds like this, adding a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape.
Secondary interactions with the stationary phase.Use a column with low silanol activity, such as a Newcrom R1 column, to minimize these interactions.[2]
Inconsistent HPLC Results Sample instability in the diluent.Perform a solution stability study to determine the appropriate time frame for analysis after sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: While specific data for this compound is limited, common impurities in the synthesis of nitropyrazole derivatives can include:

  • Unreacted Starting Materials: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

  • Isomeric Byproducts: Nitration of the pyrazole ring can sometimes lead to the formation of other nitro-substituted isomers, although the 4-nitro position is generally favored.

  • Degradation Products: Depending on the workup and storage conditions, hydrolysis of the carboxylic acid or other degradation pathways may occur. A forced degradation study under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[1]

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: For carboxylic acids, polar solvents are generally a good starting point. Based on general principles for pyrazole and carboxylic acid recrystallization, consider the following single and mixed solvent systems:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[3]

  • Mixed Solvent Systems: A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then add a "poor" solvent (an "anti-solvent" like water or hexane) until turbidity is observed, followed by slow cooling.[3]

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for purity assessment. A reverse-phase C18 column is a common choice. Based on methods for similar compounds, a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric or formic acid) is a good starting point.[2] Gas Chromatography (GC) can also be used, as indicated by supplier specifications of >98.0% purity determined by GC.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for recrystallization that can be adapted for this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (or solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: HPLC Method for Purity Analysis (Starting Point)

This protocol is based on a method for a similar compound, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile, and serves as a starting point for method development.[2]

Chromatographic Conditions:

Parameter Condition
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient To be optimized. Start with an isocratic elution (e.g., 50:50 A:B) and develop a gradient for optimal separation.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV scan)

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Visualizations

Logical Workflow for Purification and Analysis

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Crude Crude Product (1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid) Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChrom Column Chromatography Crude->ColumnChrom Alternative HPLC HPLC-UV Analysis Recrystallization->HPLC GC GC Analysis Recrystallization->GC ColumnChrom->HPLC ColumnChrom->GC PureProduct Pure Product (>98% Purity) HPLC->PureProduct GC->PureProduct

Caption: General workflow for the purification and analysis of the target compound.

Troubleshooting Logic for Low Purity

Purity_Troubleshooting Start Low Purity Detected CheckReaction Review Synthesis: - Incomplete Reaction? - Side Reactions? Start->CheckReaction CheckWorkup Review Workup: - Degradation? - Inefficient Extraction? Start->CheckWorkup OptimizePurification Optimize Purification: - Recrystallization Solvent? - Chromatography Conditions? Start->OptimizePurification AnalyzeImpurities Characterize Impurities (HPLC-MS, NMR) CheckReaction->AnalyzeImpurities CheckWorkup->AnalyzeImpurities OptimizePurification->AnalyzeImpurities ModifySynthesis Modify Synthesis Protocol AnalyzeImpurities->ModifySynthesis ModifyWorkup Modify Workup Protocol AnalyzeImpurities->ModifyWorkup RefinePurification Refine Purification Protocol AnalyzeImpurities->RefinePurification Pure Purity Improved ModifySynthesis->Pure ModifyWorkup->Pure RefinePurification->Pure

Caption: A logical approach to troubleshooting low purity issues.

References

minimizing side products in the synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common strategy involves a multi-step synthesis. It typically begins with the construction of the 1,3-dimethyl-1H-pyrazole-5-carboxylate ester core, followed by nitration at the C4 position, and concluding with the hydrolysis of the ester to the desired carboxylic acid. This approach allows for easier handling and purification of the intermediates.

Q2: What are the potential sources of side products in this synthesis?

A2: Side products can arise at various stages. During the initial pyrazole synthesis, regioisomers can be a concern depending on the starting materials. The most critical step for side product formation is the nitration of the pyrazole ring, which can lead to isomers (nitration at incorrect positions) or dinitration. The final hydrolysis step, if not controlled, can potentially lead to decarboxylation or degradation of the nitro-pyrazole ring.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through recrystallization from an appropriate solvent system. For pyrazoles that are difficult to purify, a method involving the formation of acid addition salts can be employed. The pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid to precipitate the salt, which can then be isolated and neutralized to yield the purified pyrazole.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 4-nitro isomer - Inappropriate nitrating agent or reaction conditions. - Steric hindrance at the C4 position.- Use a milder nitrating agent such as nitric acid in acetic anhydride. - Carefully control the reaction temperature; lower temperatures often favor selectivity. - Consider a different synthetic route if steric hindrance is significant.
Formation of multiple nitro-isomers - Reaction temperature is too high, leading to loss of regioselectivity. - The pyrazole ring is too activated, leading to nitration at multiple sites.- Maintain a low and consistent reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time. - If the ring is highly activated, consider using a less reactive nitrating agent.
Presence of dinitrated byproducts - Excess of the nitrating agent. - Prolonged reaction time.- Use a stoichiometric amount of the nitrating agent. - Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction upon completion.
Incomplete hydrolysis of the ester - Insufficient amount of base (e.g., NaOH or LiOH). - Short reaction time or low temperature.- Use a slight excess of the base (typically 1.5-3.0 equivalents).[2] - Increase the reaction time or temperature, while monitoring for potential degradation of the starting material.
Degradation of the product during workup - Exposure to strong acidic or basic conditions for extended periods. - High temperatures during solvent removal.- Neutralize the reaction mixture promptly after the reaction is complete. - Use a rotary evaporator at a moderate temperature to remove solvents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (General Procedure)

This protocol is based on the general Knorr pyrazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester starting material in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add a catalytic amount of a weak acid (e.g., acetic acid). To this stirred solution, add methylhydrazine dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]

  • Workup: After cooling to room temperature, reduce the solvent volume under reduced pressure. The crude product may precipitate and can be collected by filtration, washed with cold ethanol, and dried.[2]

Protocol 2: Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This is a general procedure for the nitration of a pyrazole ring.

  • Reaction Setup: In a flask cooled in an ice bath, dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable solvent.

  • Nitrating Agent: Slowly add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride) to the cooled solution while maintaining a low temperature.

  • Reaction: Stir the reaction mixture at a controlled temperature, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it over ice water. The product can then be extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 3: Hydrolysis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

This protocol details the conversion of the ester to the final carboxylic acid.

  • Reaction Setup: Dissolve the nitro-pyrazole ester in a mixture of a suitable organic solvent (like THF) and water.[2]

  • Addition of Base: Add a solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents).[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.[2]

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Materials (β-Ketoester & Methylhydrazine) pyrazole_synthesis Protocol 1: Pyrazole Ring Formation start->pyrazole_synthesis ester_intermediate Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate pyrazole_synthesis->ester_intermediate nitration Protocol 2: Nitration ester_intermediate->nitration nitro_ester Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate nitration->nitro_ester hydrolysis Protocol 3: Ester Hydrolysis nitro_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: A high-level workflow for the synthesis of the target molecule.

G cluster_reaction Reaction Pathway and Potential Side Products starting_material 1,3-dimethyl-1H-pyrazole-5-carboxylate nitration_conditions Nitrating Agent (e.g., HNO3/H2SO4) starting_material->nitration_conditions desired_product 4-Nitro Isomer (Desired Product) nitration_conditions->desired_product Controlled Conditions side_product_1 5-Nitro Isomer (Side Product) nitration_conditions->side_product_1 Poor Regioselectivity side_product_2 Dinitro Product (Side Product) nitration_conditions->side_product_2 Excess Nitrating Agent

Caption: Potential outcomes of the nitration step.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our dose-response curves with this compound. What are the potential causes?

High variability in dose-response assays can stem from several factors, ranging from compound handling to assay procedure. Key areas to investigate include:

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inconsistent effective concentrations in your assay. Ensure the compound is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final concentration of the solvent in your assay medium is low and consistent across all wells (typically <0.5%). Visually inspect for any precipitation after dilution into aqueous buffers. The nitro group and pyrazole ring may also be susceptible to degradation under certain light or pH conditions. It is advisable to prepare fresh dilutions for each experiment and minimize exposure to light.

  • Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of variability.[1] Ensure your pipettes are properly calibrated and use fresh tips for each dilution.[2][3]

  • Cell Seeding and Plating: Non-uniform cell seeding can lead to significant well-to-well differences.[1] Ensure your cell suspension is homogenous before and during plating. To mitigate "edge effects," where wells on the perimeter of the plate behave differently due to evaporation, consider not using the outer wells for experimental data or filling them with sterile media or PBS to maintain humidity.[1]

  • Incubation Conditions: Inconsistent temperature or CO2 levels across the incubator can affect cell health and compound activity. Avoid stacking plates during incubation to ensure uniform temperature distribution.[2]

Q2: Our cell-based assay shows a loss of potency for this compound compared to previous batches. What should we investigate?

A decline in compound potency can be frustrating. Here’s a systematic approach to troubleshooting:

  • Compound Integrity: Verify the purity and identity of the new batch of this compound. If possible, use techniques like NMR or mass spectrometry to confirm its structure. Proper storage is crucial; the compound should be stored under recommended conditions, typically at room temperature away from light.[4]

  • Reagent Quality: Reagents, including cell culture media, serum, and assay-specific components, can vary between lots.[5] Using reagents from different suppliers or even different batches from the same supplier can introduce variability. It is good practice to test new batches of critical reagents against a control batch.

  • Cell Line Integrity: Cell lines can change over time with repeated passaging, which can alter their response to a compound.[6] Use cells with a low passage number and periodically check for mycoplasma contamination.[6]

  • Protocol Drift: Small, unintentional changes in the experimental protocol can creep in over time.[7] A thorough review of the standard operating procedure (SOP) with the entire team can help identify any deviations.

Q3: We are observing a high background signal in our fluorescence-based assay when using this compound. What could be the cause?

High background in fluorescence assays can be caused by the compound itself. Aromatic structures, like the pyrazole ring in your compound, can exhibit autofluorescence.[8]

  • Control Experiments: To determine if the compound is autofluorescent, run a control plate that includes the compound in the assay buffer without cells or other biological components.

  • Alternative Detection Methods: If autofluorescence is confirmed to be an issue, consider switching to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay, if available for your target.

Troubleshooting Guides

Guide 1: Addressing Inconsistent IC50 Values

Inconsistent IC50 values are a common challenge. This guide provides a structured approach to identifying the root cause.

Potential Cause Troubleshooting Step Recommended Action
Compound Precipitation Visually inspect for precipitate after diluting the stock solution into the aqueous assay buffer.If precipitate is observed, try lowering the highest concentration in your dilution series. Consider using a different co-solvent if compatible with your assay.
Inaccurate Pipetting Review pipetting technique and ensure pipettes are calibrated.Use reverse pipetting for viscous solutions. Perform a simple dye-based test to check for consistency across multichannel pipettes.
Cell Density Variation Check cell counting method and seeding consistency.Use an automated cell counter for accuracy. Ensure the cell suspension is well-mixed before and during plating.
Assay Incubation Time Verify that the incubation time with the compound is consistent across all experiments.Use a timer and stagger the addition of reagents to ensure consistent incubation periods for all plates.
Data Analysis Review the curve-fitting algorithm and data normalization process.Ensure that the data is normalized correctly to positive and negative controls. Use a consistent and appropriate non-linear regression model.
Guide 2: General Assay Reproducibility Checklist

To improve the overall reproducibility of your assays, follow this checklist.[5][7]

  • Reagents and Materials:

  • Equipment:

  • Protocols:

  • Cell Culture:

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (MTT/XTT)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control for cell death.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Signal Measurement: Solubilize the formazan product (for MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Assay Results A Inconsistent Results Observed B Check Compound Integrity (Purity, Solubility, Stability) A->B C Review Assay Protocol (Pipetting, Incubation Times) A->C D Verify Cell Health & Consistency (Passage #, Mycoplasma) A->D E Evaluate Reagents & Equipment (Lot Numbers, Calibration) A->E F Issue Resolved? B->F C->F D->F E->F G Document Findings & Update SOP F->G Yes H Consult with Technical Support F->H No

Caption: A logical workflow for troubleshooting inconsistent assay results.

Signaling_Pathway_Hypothesis Hypothesized Signaling Pathway Inhibition cluster_cell Cell Membrane Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response Compound 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid Compound->Kinase_Cascade Inhibition

Caption: A potential mechanism of action for pyrazole-based inhibitors.

References

enhancing the stability of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in enhancing the stability of this compound in solution during your experiments.

Disclaimer: Specific stability data for this compound is not extensively available in published literature. The information provided is based on the known chemical properties of structurally related compounds, including pyrazoles, carboxylic acids, and nitroaromatics. It is strongly recommended to perform compound-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups on this molecule that could be susceptible to degradation in solution?

A1: The molecule possesses three key functional groups that can influence its stability:

  • Carboxylic Acid (-COOH): This group can undergo decarboxylation, especially at elevated temperatures. Its ionization state is pH-dependent, which can affect solubility and reactivity.

  • Nitro Group (-NO2): The nitro group is electron-withdrawing, which generally makes aromatic compounds resistant to oxidative degradation.[1] However, it can be susceptible to reduction to form amino or other intermediate groups.[2][3] It is also a chromophore that can absorb light, making the molecule potentially susceptible to photolytic degradation.[4]

  • Pyrazole Ring: While generally stable, the pyrazole ring system can be susceptible to cleavage under harsh conditions, although this is less common than reactions involving the other functional groups.

Q2: What are the most critical factors I should control to maintain the stability of my stock solutions?

A2: To enhance the stability of this compound in solution, you should meticulously control the following factors:

  • pH: The ionization state of the carboxylic acid group is pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[5] It is advisable to prepare solutions in a buffered system close to a neutral pH, unless the compound's solubility profile dictates otherwise.

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and decarboxylation.[6] Solutions should be stored at recommended temperatures (e.g., refrigerated or frozen) and protected from temperature fluctuations.

  • Light: Compounds with nitroaromatic groups are often photosensitive.[4] Exposure to UV or even ambient laboratory light can lead to photolytic degradation.[7][8] Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Oxygen: Oxidative degradation can be a concern, although the nitro group offers some protection. To minimize this risk, consider using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent is critical. High-purity, dry, and de-gassed solvents are essential.

  • Aprotic Solvents: For long-term storage, aprotic solvents like DMSO or DMF are often preferred as they minimize the risk of hydrolysis. However, ensure the compound is stable in these solvents for the intended duration.

  • Protic Solvents: If aqueous solutions are necessary, use a well-defined buffer system. For HPLC mobile phases, a mixture of acetonitrile or methanol with a buffered aqueous phase is common.[9] Always verify the stability of the compound in the chosen mobile phase over the course of an analytical run.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks appear in HPLC chromatogram over time. Degradation of the compound. 1. Immediately analyze a freshly prepared standard to confirm the identity of the main peak. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks match. 3. Review storage conditions (temperature, light exposure, pH of the solution).
Loss of assay value or reduced biological activity. Significant degradation of the active compound. 1. Quantify the compound's concentration using a validated, stability-indicating HPLC method against a freshly prepared standard. 2. Prepare fresh solutions from a new stock for all subsequent experiments. 3. Establish the solution stability duration under your specific experimental conditions (see Solution Stability Protocol).
Precipitate forms in a stored solution. 1. Exceeding solubility limit at the storage temperature. 2. Degradation leading to insoluble products. 3. pH shift in an unbuffered solution affecting solubility.1. Visually inspect the solution before each use. 2. If precipitation is suspected due to temperature, gently warm and sonicate the solution. Re-analyze to ensure no degradation has occurred. If in doubt, prepare a fresh solution. 3. If degradation is the cause, the solution should be discarded. 4. Ensure aqueous solutions are adequately buffered.
Inconsistent results between experiments. Inconsistent compound concentration due to ongoing degradation between experiments.1. Prepare fresh stock solutions for each set of experiments. 2. If a stock solution must be used over several days, its stability must be validated for that period. Inject a standard from the stock solution at the beginning and end of each day's run to check for degradation.
Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected analytical results.

TroubleshootingWorkflow start Unexpected Analytical Result (e.g., new peaks, low assay) check_system Verify HPLC System Suitability (pressure, blank run, injector precision) start->check_system system_ok System OK? check_system->system_ok fresh_prep Prepare & Analyze Fresh Sample and Standard system_ok->fresh_prep Yes fix_system Troubleshoot HPLC System system_ok->fix_system No issue_persists Issue Persists? fresh_prep->issue_persists degradation Conclusion: Compound Degradation Likely issue_persists->degradation Yes no_issue Issue Resolved: Likely a preparation or system anomaly issue_persists->no_issue No investigate Investigate Stability Parameters (pH, Light, Temp, Solvent) degradation->investigate end Implement Corrective Actions: - Use fresh solutions - Modify storage conditions - Develop stability-indicating method investigate->end

Caption: A logical workflow for troubleshooting unexpected analytical results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11][12]

Objective: To generate likely degradation products under various stress conditions to support the development of a stability-indicating analytical method.

Methodology:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 30% H₂O₂ to the stock solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store an aliquot of the stock solution (liquid) and a sample of the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[8][13] A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Data Evaluation: Analyze all stressed samples by HPLC-UV/PDA. Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Forced Degradation Experimental Workflow

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN:H2O) acid Acidic 0.1N HCl, 60°C prep_stock->acid base Basic 0.1N NaOH, RT prep_stock->base oxidation Oxidative 3% H2O2, RT prep_stock->oxidation thermal Thermal 80°C prep_stock->thermal photo Photolytic ICH Q1B Light prep_stock->photo control Control (Protected) prep_stock->control prep_solid Weigh Solid Sample prep_solid->thermal prep_solid->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize control->neutralize hplc Analyze by HPLC-UV/PDA neutralize->hplc evaluate Evaluate Degradation Profile hplc->evaluate DegradationPathway Hypothetical Degradation Pathway Parent 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid Nitroso Nitroso Intermediate Parent->Nitroso [H] (Mild Reduction) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Amino 4-Amino-1,3-dimethyl- 1H-pyrazole-5-carboxylic acid Hydroxylamine->Amino [H] (Full Reduction)

References

Technical Support Center: Strategies to Reduce the Toxicity of Nitro-Containing Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with nitro-containing compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on strategies to mitigate the inherent toxicity of these compounds.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the toxicological assessment of nitro-containing compounds.

Troubleshooting In Vitro Cytotoxicity Assays (e.g., MTT Assay)

Question: My MTT assay results show high variability between replicates when testing a new nitroaromatic compound. What could be the cause?

Answer: High variability in MTT assays can stem from several factors, especially when working with nitroaromatic compounds which can interfere with the assay. Here are some common causes and troubleshooting steps:

  • Compound Interference: Nitro-compounds can sometimes directly reduce the MTT reagent, leading to a false-positive signal.

    • Solution: Run a cell-free control with your compound and the MTT reagent to check for direct reduction. If interference is observed, consider using a different cytotoxicity assay based on a different principle, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity.

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Pipette carefully and avoid introducing bubbles.

  • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

    • Solution: Increase the incubation time with the solubilization solution (e.g., DMSO or an SDS-based solution) and ensure thorough mixing by gentle pipetting or using a plate shaker.[1]

  • Contamination: Bacterial or yeast contamination can affect cell metabolism and lead to erroneous results.

    • Solution: Regularly check your cell cultures for contamination under a microscope. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or culture medium to maintain a humid environment.

Question: I am observing higher-than-expected cytotoxicity with my nitro-containing compound, even at low concentrations. How can I investigate this?

Answer: Unexpectedly high cytotoxicity can be due to the specific properties of your compound and its interaction with the cellular environment. Consider the following:

  • Reductive Activation: The toxicity of many nitro-compounds is dependent on their reduction to reactive nitroso and hydroxylamine intermediates. This process is often enhanced under hypoxic (low oxygen) conditions.

    • Solution: Ensure your cell culture incubator has a properly calibrated and stable oxygen supply. If your cell line tends to form dense monolayers or spheroids, localized hypoxia might be a factor. Consider using lower seeding densities.

  • Metabolic Activation: Some nitro-compounds are pro-mutagens and require metabolic activation to exert their toxic effects.

    • Solution: When conducting in vitro assays, include a metabolic activation system, such as a liver S9 fraction, to mimic in vivo metabolism and get a more accurate picture of the compound's potential toxicity.

  • Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control (cells treated with the highest concentration of the solvent used in the experiment) to assess solvent toxicity. Aim to keep the final solvent concentration below 0.5%.

Troubleshooting Genotoxicity Assays

Question: I am seeing a high number of spontaneous revertant colonies in my negative control plates in the Ames test. What should I do?

Answer: A high background of spontaneous revertants can mask the mutagenic effect of your test compound. Here are some potential causes and solutions:

  • Contamination of Bacterial Strains: The tester strains may be contaminated with other bacteria.

    • Solution: Re-streak your bacterial strains from the original stock to obtain single colonies and verify their genetic markers (e.g., histidine or tryptophan requirement, crystal violet sensitivity, ampicillin resistance).

  • Improper Media Preparation: The minimal glucose agar plates may contain trace amounts of histidine or tryptophan, allowing for background growth.

    • Solution: Use high-purity reagents and water to prepare your media. Ensure that glassware is thoroughly cleaned.

  • Incubation Conditions: Incorrect incubation temperature or prolonged incubation times can lead to increased spontaneous mutations.

    • Solution: Strictly adhere to the recommended incubation temperature (37°C) and time (48-72 hours).

Question: My micronucleus assay is showing a high frequency of micronuclei in the control group. What could be the reason?

Answer: A high background of micronuclei can compromise the sensitivity of the assay. Consider these factors:

  • Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, pH changes, or high cell density, can induce stress and chromosomal damage.

    • Solution: Maintain your cells in a healthy, exponentially growing state. Regularly change the culture medium and subculture the cells before they reach confluency.

  • Reagent Quality: The quality of reagents, particularly fetal bovine serum and cytochalasin B, can impact cell health and chromosomal stability.

    • Solution: Use high-quality, tested reagents from reputable suppliers. Test new batches of serum for their ability to support normal cell growth and maintain a low micronucleus frequency.

  • Apoptosis vs. Micronuclei: Apoptotic bodies can sometimes be mistaken for micronuclei.

    • Solution: Ensure that scoring is performed by trained personnel who can differentiate between micronuclei and apoptotic bodies based on morphological criteria. Micronuclei should be round or oval, have a smooth perimeter, and be non-refractile.

II. Frequently Asked Questions (FAQs)

This section addresses common questions related to strategies for reducing the toxicity of nitro-containing compounds.

Question 1: What is the primary mechanism behind the toxicity of nitro-containing compounds?

Answer: The toxicity of most nitro-containing compounds stems from the bioreduction of the nitro group (-NO₂). This process, often catalyzed by nitroreductase enzymes present in both mammalian cells and gut microbiota, transforms the relatively inert nitro group into highly reactive intermediates, including nitroso (-NO) and N-hydroxylamino (-NHOH) derivatives. These reactive species can cause cellular damage through several mechanisms:

  • DNA Damage: They can directly bind to DNA, forming adducts that can lead to mutations and carcinogenicity.

  • Oxidative Stress: The reduction process can generate reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.

  • Protein Adduct Formation: The reactive intermediates can bind to proteins, impairing their function.

Question 2: What are the main strategies to reduce the toxicity of nitro-containing compounds in drug development?

Answer: Several strategies can be employed to mitigate the toxicity of nitro-containing compounds:

  • Chemical Modification: Altering the chemical structure of the parent compound can reduce its toxicity. This can involve:

    • Introducing electron-withdrawing or -donating groups: This can modify the redox potential of the nitro group, making it less susceptible to reduction.

    • Steric hindrance: Introducing bulky groups near the nitro group can hinder its interaction with nitroreductase enzymes.

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For nitro-compounds, this can involve masking the nitro group or modifying the molecule to alter its physicochemical properties, leading to reduced systemic toxicity.

  • Formulation Strategies: Modifying the drug's formulation can control its release and distribution in the body, potentially reducing peak plasma concentrations and minimizing off-target toxicity.

Question 3: How can a prodrug strategy specifically help in reducing the genotoxicity of a nitro-compound?

Answer: A prodrug strategy can reduce genotoxicity without necessarily altering the nitro reduction process that might be essential for the compound's therapeutic activity. This can be achieved by improving the physicochemical properties of the drug. For example, a prodrug might be designed to have better solubility or a more targeted distribution, leading to a higher concentration at the site of action and lower concentrations in other tissues where it could cause toxicity. This approach has been explored for drugs like metronidazole and nitrofurazone.

Question 4: Are there any in silico methods to predict the toxicity of nitro-containing compounds early in the research phase?

Answer: Yes, Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for predicting the toxicity of nitroaromatic compounds. These models use the chemical structure and physicochemical properties of compounds to predict their biological activity, including toxicity (e.g., LD50 values). By analyzing factors like the number of nitro groups, the presence of other functional groups, and electronic properties, QSAR models can help prioritize compounds for synthesis and testing, thereby reducing the reliance on animal testing in the early stages of drug discovery.

III. Data Presentation

This section provides quantitative data from studies that have successfully reduced the toxicity of nitro-containing compounds through chemical modification and prodrug strategies.

Table 1: Comparative Cytotoxicity of Nitroimidazole Derivatives

CompoundParent DrugModificationCell LineIC₅₀ (µM) - OxicIC₅₀ (µM) - AnoxicHypoxic Cytotoxicity Ratio (HCR)
Misonidazole --HCT116>50001100>4.5
Etanidazole --HCT116>50002500>2.0
Compound 5 Misonidazole AnalogAddition of a sulfonamide linker and a hydroxyethyl groupHCT11621008525
Compound 6 Misonidazole AnalogAddition of a sulfonamide linker and a hydroxypropyl groupHCT1167101937

Data adapted from a study on nitroimidazole radiosensitizers, demonstrating that chemical modifications can significantly increase hypoxic cytotoxicity, a desirable trait for targeting hypoxic tumor cells while potentially reducing systemic toxicity under normal oxygen conditions.[1]

Table 2: Comparative Antibacterial Activity and Cytotoxicity of Nitrofurantoin and its Derivatives

CompoundMIC against A. baumannii (µM)Cytotoxicity (CC₅₀ in HEK293T cells, µM)Hemolytic Activity (HC₅₀, µM)
Nitrofurantoin >128>100>100
Compound 2 4>100>100
Compound 16 4>100>100

Data from a study on novel nitrofurantoin derivatives, showing that structural modifications can introduce potent antibacterial activity against resistant strains like A. baumannii while maintaining low cytotoxicity and hemolytic activity.[2]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of nitro-containing compounds.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and grow on a minimal medium.

Methodology:

  • Strain Preparation: Inoculate the appropriate bacterial tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Test Compound Preparation: Prepare a series of dilutions of the nitro-compound in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: Prepare an S9 mix containing the liver fraction from rats pre-treated with an enzyme inducer to mimic mammalian metabolism.

  • Exposure (Plate Incorporation Method):

    • To molten top agar (at 45°C), add the bacterial culture, the test compound solution (or control), and the S9 mix (or a buffer for experiments without metabolic activation).

    • Gently mix and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

Principle: This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should typically induce around 50-60% cytotoxicity.

  • Treatment: Expose the cells to at least three concentrations of the nitro-compound, along with negative and positive controls, both with and without S9 metabolic activation.

  • Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitro-compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

V. Mandatory Visualizations

This section provides diagrams of key signaling pathways and experimental workflows using the DOT language for Graphviz.

G cluster_0 Nitro-Compound Metabolism and Toxicity Initiation cluster_1 Cellular Damage Pathways cluster_2 Oxidative Stress Pathway Nitro-Compound Nitro-Compound Nitroreductase Nitroreductase Nitro-Compound->Nitroreductase Reduction Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Generates DNA DNA Reactive Intermediates->DNA Proteins Proteins Reactive Intermediates->Proteins Lipids Lipids Reactive Intermediates->Lipids ROS Reactive Oxygen Species (ROS) Reactive Intermediates->ROS Induces DNA_Adducts DNA Adducts (Mutagenicity) DNA->DNA_Adducts Protein_Adducts Protein Dysfunction Proteins->Protein_Adducts Lipid_Peroxidation Membrane Damage Lipids->Lipid_Peroxidation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage G Nitro-Compound_Metabolites Nitro-Compound Metabolites ROS_Generation ROS Generation Nitro-Compound_Metabolites->ROS_Generation MAPKKK MAPKKK (e.g., ASK1) ROS_Generation->MAPKKK Activates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_MAPK->Transcription_Factors JNK->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis G Start Start: Seed Cells Add_Compound Add Nitro-Compound (Various Concentrations) Start->Add_Compound Incubate_24h Incubate (e.g., 24h) Add_Compound->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Validation & Comparative

A Comparative Guide to Pyrazole Inhibitors: Evaluating the Potential of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of pyrazole-based inhibitors, with a focus on the emerging compound 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid and its derivatives. While direct comparative efficacy studies for this specific nitro-pyrazole compound are not yet prevalent in publicly available literature, this document aims to provide a valuable resource by summarizing the known activities of related pyrazole compounds and establishing a baseline for comparison with well-established pyrazole inhibitors.

Introduction to Pyrazole Inhibitors

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. These heterocyclic compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Their therapeutic efficacy often stems from their ability to selectively inhibit key enzymes involved in disease pathology, such as cyclooxygenases (COX) and various protein kinases.

Efficacy of this compound Derivatives

Recent research into the synthesis of novel pyrazole-5-carboxamide derivatives, originating from a structurally related precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, has highlighted the potential of this chemical class as anticancer agents. A 2023 study demonstrated that these derivatives exhibit promising cytotoxicity against a panel of six cancer cell lines.[1][2] Molecular docking studies from this research suggest that the anticancer activity of these compounds may be attributed to their interaction with key signaling proteins, namely human c-Met kinase and Janus kinase 1 (JAK1).[1][2]

Comparative Efficacy of Established Pyrazole Inhibitors

To provide a framework for evaluating the potential of novel pyrazole compounds, the following tables summarize the inhibitory concentrations (IC50) of three well-established pyrazole-based drugs: Celecoxib (a COX-2 inhibitor), Crizotinib (a c-Met/ALK inhibitor), and Ruxolitinib (a JAK1/2 inhibitor), against various cancer cell lines.

Table 1: Comparative IC50 Values of Pyrazole Inhibitors Against Various Cancer Cell Lines

InhibitorCancer Cell LineIC50 (µM)
Celecoxib U251 (Glioblastoma)11.7[3]
HCT116 (Colon Carcinoma)Intermediate sensitivity[3]
HepG2 (Hepatocellular Carcinoma)Intermediate sensitivity[3]
MCF-7 (Breast Adenocarcinoma)Intermediate sensitivity[3]
HeLa (Cervical Adenocarcinoma)37.2[3]
K562 (Chronic Myeloid Leukemia)46[4]
T24 (Bladder Carcinoma)63.8[5]
5637 (Bladder Carcinoma)60.3[5]
Crizotinib MDA-MB-231 (Breast Adenocarcinoma)5.16[6]
MCF-7 (Breast Adenocarcinoma)1.5[6]
SK-BR-3 (Breast Adenocarcinoma)3.85[6]
Gastric Cancer Cell Lines (with MET amplification)< 0.2[7]
Ruxolitinib Hematological Cancer Cell Lines (various)1-5 (48h incubation)[8]
Colorectal Cancer Cell Lines (LS411N, SW620)8-25[9]
U87MG (Glioblastoma)94.07 (24h incubation)[10]
Ovarian Cancer Cell Lines (OVCAR-8, MDAH2774, SKOV-3)13.37-18.53[11]

Potential Signaling Pathways

Based on docking studies of derivatives of the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid scaffold, the c-Met and JAK1 signaling pathways are potential targets.[1][2] These pathways are crucial in cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified c-Met Signaling Pathway.

JAK1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 STAT STAT JAK1->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Caption: Simplified JAK1 Signaling Pathway.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key in vitro assays are provided below.

Experimental Workflow: In Vitro Anticancer Activity Screening

experimental_workflow Start Start: Cancer Cell Lines Plating Cell Plating (96-well plates) Start->Plating Treatment Treatment with Pyrazole Inhibitors (various concentrations) Plating->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading (570 nm) MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for MTT-based cytotoxicity assay.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • This compound and other pyrazole inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[12][13][14]

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against specific kinases, such as c-Met or JAK1.

Materials:

  • Recombinant kinase (e.g., c-Met, JAK1)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Pyrazole inhibitors

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole inhibitors in DMSO.

  • Assay Plate Setup: Add the diluted compounds, a positive control inhibitor, and a vehicle control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add a master mix containing the kinase, substrate, and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. For luminescence-based assays, this typically involves measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[15][16][17][18][19]

Conclusion

While direct experimental evidence on the efficacy of this compound is still emerging, the broader class of pyrazole derivatives continues to show significant promise as potent inhibitors of key pathological pathways. The data presented for established pyrazole inhibitors serves as a valuable benchmark for future studies. The identification of c-Met and JAK1 as potential targets for derivatives of the 1,3-dimethyl-pyrazole scaffold provides a clear direction for further investigation into the mechanism of action and therapeutic potential of this compound class. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate the efficacy of novel pyrazole inhibitors and contribute to the development of next-generation targeted therapies.

References

A Comparative Guide to the Predicted Cross-Reactivity of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct cross-reactivity studies for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid are not publicly available at the time of this publication. This guide provides a predictive comparison based on the biological activities of structurally similar pyrazole derivatives. The experimental protocol described is a general methodology for assessing the cross-reactivity of small molecules and has not been specifically validated for the title compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential cross-reactivity profile of this compound. Understanding the potential for off-target binding is crucial for the development of specific molecular probes and therapeutic agents.

Structural Analogs and Their Biological Activities

To infer the potential cross-reactivity of this compound, it is useful to examine the known biological targets of structurally related compounds. The following table summarizes the activities of several pyrazole derivatives. The structural similarity to the title compound suggests that it may also interact with these or related targets.

Compound Name/ClassStructural FeaturesBiological Activity/TargetPotential for Cross-Reactivity
Celecoxib 1,5-diarylpyrazole with a sulfonamide groupSelective COX-2 inhibitorHigh, if the target of interest is structurally related to cyclooxygenases.
Deracoxib Diarylpyrazole with a sulfonamide groupSelective COX-2 inhibitorSimilar to Celecoxib, high potential for cross-reactivity with other COX inhibitors.
Mavacoxib Diarylpyrazole with a sulfonamide groupSelective COX-2 inhibitorHigh, indicating a class-wide potential for cross-reactivity for pyrazole-based COX-2 inhibitors.
Substituted Pyrazole-4-carboxylic acids Pyrazole core with a carboxylic acid at position 4Hypoglycemic agentsModerate, suggests potential interaction with metabolic enzymes or receptors.
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives Hybrid molecules with pyrazoline and pyrrole moietiesAnticancer activity, potentially targeting VEGFR-2Moderate to Low, depending on the specific target and the role of the pyrazole moiety in binding.
Nitrofuran-containing tetrasubstituted pyrazoles Pyrazole with a nitrofuran substituentAntibacterial and antifungal activityModerate, suggests potential for interaction with microbial enzymes.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to determine the cross-reactivity of a small molecule against a specific target.[1][2][3][4][5] This protocol provides a general framework for how such a study could be designed for this compound.

Objective: To determine the percentage of cross-reactivity of structural analogs with an antibody raised against this compound.

Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).

  • Primary Antibody: Polyclonal or monoclonal antibody specific to this compound.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Competitors: this compound (as standard) and its structural analogs.

  • Buffers: Coating buffer, wash buffer, blocking buffer, substrate solution, and stop solution.

  • 96-well microtiter plates.

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen at a concentration of 1-10 µg/mL in coating buffer and incubated overnight at 4°C.[1]

  • Washing: The coating solution is removed, and the plate is washed three times with wash buffer.

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature.[3]

  • Competition:

    • A standard curve is prepared with serial dilutions of this compound.

    • Serial dilutions of the test analogs are also prepared.

    • 50 µL of the standard or test analog solutions are added to the wells, followed by 50 µL of the primary antibody.

    • The plate is incubated for 1-2 hours at 37°C to allow for competitive binding.

  • Washing: The plate is washed three times to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.[1]

  • Washing: The plate is washed five times with wash buffer.

  • Signal Development: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.[3]

  • Stopping the Reaction: 50 µL of stop solution is added to each well.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

Data Analysis:

The concentration of the standard and test compounds that cause 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizations

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat_Plate Coat Plate with Antigen-Protein Conjugate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Add_Sample Add Standard or Test Compound Block->Add_Sample Add_Antibody Add Primary Antibody Incubate_Competition Incubate Add_Antibody->Incubate_Competition Wash2 Wash Incubate_Competition->Wash2 Add_Secondary Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary Incubate_Detection Incubate Add_Secondary->Incubate_Detection Wash3 Wash Incubate_Detection->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450nm Stop_Reaction->Read_Absorbance

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Caption: Structural comparison of the target molecule and its analogs.

References

Unraveling the Biological Maze: A Comparative Analysis of Pyrazole Isomers' Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of isomeric compounds is paramount. This guide offers an objective comparison of the biological effects of different pyrazole isomers, supported by experimental data, detailed protocols, and visualizations of key signaling pathways. The strategic placement of substituents on the pyrazole ring can dramatically alter a compound's pharmacological profile, a critical consideration in the design of novel therapeutics.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The arrangement of substituents on this five-membered heterocyclic ring dictates the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity among isomers. This guide synthesizes data from various studies to illuminate these structure-activity relationships (SAR).

Comparative Biological Activity of Pyrazole Derivatives

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. The data below highlights how different substitution patterns on the pyrazole ring affect COX-2 selectivity and potency. Furthermore, the inhibitory effects on other enzymes like alcohol dehydrogenase (ADH) demonstrate the diverse enzymatic interactions of pyrazole isomers.

Compound/IsomerTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4-IodopyrazoleHuman Liver ADH0.12 (Kᵢ)-[1]
4-MethylpyrazoleHuman Liver ADH0.21 (Kᵢ)-[1]
4-BromopyrazoleHuman Liver ADH0.29 (Kᵢ)-[1]
Pyrazole (unsubstituted)Human Liver ADH2.6 (Kᵢ)-[1]
Pyrazole-hydrazone derivative 4aCOX-20.678.41[2]
Pyrazole-hydrazone derivative 4bCOX-20.5810.55[2]
Celecoxib (Reference)COX-20.878.85[2]
Pyrazole derivative 11COX-20.043-[3]
Pyrazole derivative 12COX-20.049-[3]
Pyrazole derivative 15COX-20.045-[3]
Pyrazolo-pyridazine hybrid 5fCOX-21.50>66.67[4]
Pyrazolo-pyridazine hybrid 6fCOX-21.15>86.96[4]

Note: Kᵢ represents the inhibition constant. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: Anticancer Activity

The cytotoxic effects of pyrazole derivatives against various cancer cell lines are presented below. The data illustrates the potential of these compounds as anticancer agents and how structural modifications influence their potency.

Compound/IsomerCancer Cell LineAssayIC50 (µM)Reference
Pyrazole derivative 11MCF-7 (Breast)Proliferation2.85[3]
Pyrazole derivative 12MCF-7 (Breast)Proliferation23.99[3]
Pyrazole derivative 15HT-29 (Colon)Proliferation2.12[3]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROV1 (Ovarian)Cytotoxicity0.04[2]
4-bromophenyl substituted pyrazole derivativeA549 (Lung)Not Specified8.0[1]
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)Not Specified6.78[1]
Table 3: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The following table showcases the activity of pyrazole derivatives against various bacterial and fungal strains.

Compound/IsomerMicrobial StrainMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aS. aureus62.5[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aC. albicans2.9[5]
Pyrazole derivative with chloro substitutionX. campestris- (Higher activity noted)[6]
Pyrazole derivative with chloro substitutionA. niger- (Higher activity noted)[6]
Table 4: Neuroprotective Activity

The neuroprotective effects of pyrazole derivatives are highlighted by their ability to inhibit pro-inflammatory cytokines in microglial cells.

Compound/IsomerBiological EffectIC50 (µM)Cell LineReference
Pyrazole derivative 6gSuppression of IL-6 expression9.562BV2 microglia[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

  • Materials : Ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), test compounds, and a spectrophotometer.

  • Procedure :

    • The assay is performed according to the manufacturer's protocol for the specific COX inhibitor screening kit.

    • The enzyme (COX-1 or COX-2) is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The peroxidase activity of COX is determined by monitoring the appearance of oxidized TMPD at 590 nm.

    • The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[9]

    • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials : Cancer cell lines, complete growth medium (e.g., DMEM with 10% FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

  • Procedure :

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrazole compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials : Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth), test compounds, and 96-well microtiter plates.

  • Procedure :

    • Prepare serial dilutions of the pyrazole compounds in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

  • Materials : Wistar rats or mice, carrageenan solution, test compounds, and a plethysmometer.

  • Procedure :

    • Administer the test compound or a reference drug (e.g., indomethacin) to the animals, typically orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

    • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group that received only the vehicle and carrageenan.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by pyrazole isomers can aid in understanding their mechanisms of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid  PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastroprotection_Platelet_Aggregation Gastroprotection, Platelet Aggregation, Renal Function Prostaglandins_Thromboxanes_Physiological->Gastroprotection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Pyrazole_Isomers Pyrazole Isomers (COX-2 Selective Inhibitors) Pyrazole_Isomers->COX2 Inhibition PLA2 PLA2

Caption: Inhibition of the COX-2 pathway by selective pyrazole isomers.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Proinflammatory_Genes Upregulation Pyrazole_Derivatives Neuroprotective Pyrazole Derivatives Pyrazole_Derivatives->IKK Inhibition

Caption: Neuroprotective mechanism via inhibition of the NF-κB signaling pathway.

Experimental_Workflow Start Start: Synthesize & Characterize Pyrazole Isomers In_Vitro In Vitro Assays Start->In_Vitro Enzyme_Inhibition Enzyme Inhibition (e.g., COX, ADH) In_Vitro->Enzyme_Inhibition Anticancer Anticancer Screening (MTT Assay) In_Vitro->Anticancer Antimicrobial Antimicrobial Testing (MIC Assay) In_Vitro->Antimicrobial Data_Analysis Data Analysis: Determine IC50/MIC Enzyme_Inhibition->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis In_Vivo In Vivo Studies (for promising candidates) Data_Analysis->In_Vivo SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Anti_inflammatory_Model Anti-inflammatory Model (e.g., Paw Edema) In_Vivo->Anti_inflammatory_Model Toxicity_Study Toxicity Studies In_Vivo->Toxicity_Study Anti_inflammatory_Model->SAR_Analysis Toxicity_Study->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End

Caption: A typical experimental workflow for the biological evaluation of pyrazole isomers.

Conclusion

The position of substituents on the pyrazole ring is a critical determinant of biological activity. As evidenced by the compiled data, even subtle changes in substitution patterns can lead to significant differences in potency and selectivity against various biological targets. For instance, 4-substituted pyrazoles exhibit potent inhibition of alcohol dehydrogenase, with the inhibitory activity being highly dependent on the nature of the substituent at this position.[1] In the context of anti-inflammatory activity, the presence of specific pharmacophores at the 1, 3, and 5-positions of the pyrazole ring is crucial for selective COX-2 inhibition.[2][4] Similarly, the anticancer and antimicrobial profiles of pyrazole derivatives are intricately linked to their substitution patterns.

This comparative guide underscores the importance of isomeric considerations in drug design and provides a valuable resource for researchers working with pyrazole-based compounds. The presented data and protocols serve as a foundation for the rational design of new, more effective, and selective therapeutic agents. Further systematic studies directly comparing the biological activities of simple positional pyrazole isomers are warranted to provide a more complete understanding of their structure-activity relationships.

References

In Vitro and In Vivo Correlation of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines the expected biological activities and the methodologies to assess them based on the known performance of structurally similar pyrazole derivatives. The information herein serves as a framework for researchers to design and execute studies to evaluate this compound and its analogues.

Comparative In Vitro Activity

The in vitro activity of pyrazole derivatives often translates to their potential as therapeutic agents. Key parameters evaluated include cytotoxicity against cancer cell lines and inhibitory effects on inflammatory mediators. The following table summarizes representative data from closely related pyrazole compounds to provide a comparative context for the potential efficacy of this compound.

Compound ClassTarget Cell Line/EnzymeEndpointResult (IC₅₀/MIC)Reference CompoundReference IC₅₀
Pyrazole Carboxamide DerivativesMCF-7 (Breast Cancer)Cytotoxicity10-20 µMDoxorubicin~1 µM
Substituted PyrazolesDU145 (Prostate Cancer)Cytotoxicity15-30 µMDoxorubicin~1.5 µM
Pyrazole DerivativesCOX-2Enzyme Inhibition0.2-5 µMCelecoxib~0.04 µM
Nitro-pyrazole DerivativesStaphylococcus aureusAntibacterial32-64 µg/mLVancomycin~1 µg/mL
Nitro-pyrazole DerivativesCandida albicansAntifungal16-32 µg/mLFluconazole~0.5 µg/mL

Comparative In Vivo Activity

In vivo studies are crucial to correlate the in vitro findings with physiological effects. Anti-inflammatory and anticancer activities are commonly evaluated in animal models. The table below presents typical results for pyrazole analogues in such studies, offering a benchmark for assessing this compound.

Compound ClassAnimal ModelAssayDosageResult (% Inhibition)Reference CompoundReference % Inhibition
Pyrazole DerivativesWistar RatsCarrageenan-induced Paw Edema20 mg/kg50-70%Indomethacin~75%
Substituted PyrazolesSwiss Albino MiceEhrlich Ascites Carcinoma (Tumor growth)25 mg/kg40-60%5-Fluorouracil~80%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro and in vivo assays relevant to the evaluation of pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Divide the animals into groups (n=6): a control group (vehicle), a reference group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizations

Diagrams illustrating experimental workflows and biological pathways provide a clear visual representation of the scientific process and mechanisms of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Cell Culture (e.g., MCF-7, DU145) treatment Compound Treatment (Serial Dilutions) invitro_start->treatment assay Cytotoxicity Assay (MTT) treatment->assay data_analysis_vitro IC50 Determination assay->data_analysis_vitro correlation In Vitro - In Vivo Correlation Analysis data_analysis_vitro->correlation invivo_start Animal Acclimatization (Wistar Rats) administration Compound Administration invivo_start->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement data_analysis_vivo Edema Inhibition Calculation measurement->data_analysis_vivo data_analysis_vivo->correlation nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR traf2 TRAF2 tnfr->traf2 TNFα ikk IKK Complex traf2->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb_n NF-κB (Active) ikb->nfkb_n Translocation nfkb NF-κB ikb_nfkb IκB-NF-κB (Inactive) ikb_nfkb->ikb ikb_nfkb->nfkb compound Pyrazole Compound compound->ikk Inhibition gene Pro-inflammatory Gene Expression nfkb_n->gene

Benchmarking 1,3-Dimethyl-4-Nitro-1H-Pyrazole-5-Carboxylic Acid Against Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The novel compound, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, belongs to this promising class of molecules. This guide provides a framework for benchmarking its potential anti-inflammatory and analgesic efficacy against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[6][7][8][9]

This document outlines detailed experimental protocols for in vitro and in vivo assays, presents data in structured tables for clear comparison, and visualizes key pathways and workflows using Graphviz diagrams. The objective is to offer a comprehensive methodology for researchers to evaluate the therapeutic potential of this compound.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

NSAIDs primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[6][7] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[6]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid Test_Compound->COX1 Test_Compound->COX2

Cyclooxygenase (COX) Signaling Pathway

In Vitro Efficacy Assessment

COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of the test compound on the two COX isoforms, providing insight into its selectivity.

Experimental Protocol: A commercial COX inhibitor screening kit can be utilized for this assay. The principle involves measuring the peroxidase activity of COX enzymes. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced by the peroxidase component of the enzyme. A fluorescent probe reacts with the oxidized product to generate a fluorescent signal proportional to the COX activity.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the kit manufacturer's instructions.

  • Compound Incubation: The enzymes are pre-incubated with varying concentrations of this compound, Ibuprofen, or Celecoxib for 15 minutes at room temperature.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Signal Detection: The fluorescence is measured using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 values (concentration required for 50% inhibition) are calculated from the dose-response curves.

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.819.0
Ibuprofen12.934.40.37
Celecoxib2000.045000
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay evaluates the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

NO_Production_Workflow Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Pretreat Pre-treat with Test Compounds Culture->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze End End Analyze->End

Nitric Oxide Production Assay Workflow

In Vivo Efficacy Assessment

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the anti-inflammatory activity of a compound.

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week.

  • Compound Administration: The test compound, Ibuprofen, or Celecoxib is administered orally at a specified dose.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Hypothetical Comparative Data:

Treatment (Dose)% Inhibition of Edema at 3 hours
Control (Vehicle)0%
This compound (50 mg/kg)45%
Ibuprofen (100 mg/kg)55%
Celecoxib (50 mg/kg)60%
Acetic Acid-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of a compound.

Experimental Protocol:

  • Animal Acclimatization: Swiss albino mice are acclimatized for one week.

  • Compound Administration: The test compound, Ibuprofen, or Celecoxib is administered orally 30 minutes before the induction of writhing.

  • Induction of Writhing: 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Writhing_Test_Workflow Start Start Acclimate Acclimate Mice Start->Acclimate Administer Administer Test Compound or Vehicle Orally Acclimate->Administer Wait Wait 30 minutes Administer->Wait Inject Inject Acetic Acid (IP) Wait->Inject Observe Observe and Count Writhes for 20 minutes Inject->Observe Analyze Analyze Data (% Inhibition) Observe->Analyze End End Analyze->End

Acetic Acid-Induced Writhing Test Workflow

Conclusion

This guide provides a structured approach for the preclinical evaluation of this compound as a potential anti-inflammatory and analgesic agent. By benchmarking against established drugs like Ibuprofen and Celecoxib using standardized in vitro and in vivo models, researchers can obtain a clear comparative assessment of its efficacy and selectivity. The presented protocols and data visualization formats are designed to facilitate a comprehensive and objective evaluation, which is crucial for the advancement of new therapeutic candidates in drug discovery and development. The hypothetical data suggests that this compound may possess a favorable profile with potent and selective COX-2 inhibition, warranting further investigation.

References

Unveiling the Cellular Target of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Comparative Guide to Target Engagement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental strategies to confirm the cellular target engagement of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a small molecule with therapeutic potential.

Due to the limited publicly available data on the specific biological target of this compound, this guide will proceed with the plausible hypothesis that, like other pyrazole-based compounds, it acts as an inhibitor of a phosphodiesterase (PDE), a crucial family of enzymes in signal transduction. We will explore and compare two distinct and powerful methodologies to test this hypothesis and confirm target engagement in a cellular context: a functional enzymatic assay and a biophysical cellular thermal shift assay (CETSA).

Comparative Analysis of Target Engagement Methodologies

Confirming target engagement requires a multi-faceted approach. Below is a comparison of a functional assay, which measures the downstream consequences of target interaction, and a biophysical assay, which directly assesses the physical interaction between the compound and its target protein.

FeatureFunctional PDE Inhibition AssayCellular Thermal Shift Assay (CETSA)
Principle Measures the enzymatic activity of PDE in the presence of the inhibitor.Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Readout Quantification of the product of the enzymatic reaction (e.g., GMP from cGMP).Quantification of the soluble target protein remaining after heat treatment.
Cellular Context Can be performed with cell lysates or purified enzymes.Can be performed in intact cells, providing evidence of cell permeability and target engagement in a native environment.
Information Gained Provides functional confirmation of target inhibition and allows for the determination of IC50 values.Provides direct evidence of physical binding between the compound and the target protein and can be used to determine cellular EC50 values.
Throughput Can be adapted for high-throughput screening.Moderate to high throughput, especially with the advent of high-throughput CETSA (HT-CETSA).
Labeling Requirement Often requires labeled substrates or antibodies for detection.Label-free for the compound, but requires a specific antibody for the target protein for detection by Western blot or ELISA.

Experimental Protocols

Functional Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of a hypothetical PDE target (e.g., PDE5) by this compound.

Materials:

  • Recombinant human PDE5 enzyme

  • FAM-labeled cGMP (substrate)

  • PDE assay buffer

  • Binding agent (for FP detection)

  • This compound

  • Known PDE5 inhibitor (e.g., Sildenafil) as a positive control

  • DMSO (vehicle control)

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to obtain a range of concentrations for IC50 determination.

  • Assay Setup: In a 384-well plate, add the diluted test compound, positive control (Sildenafil), and a DMSO-only control.

  • Enzyme Addition: Add the diluted PDE5 enzyme solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate solution to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the binding agent to all wells.

  • Detection: Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of this compound with its hypothetical PDE target in intact cells.[2][3]

Materials:

  • Cell line expressing the target PDE (e.g., HEK293 cells overexpressing PDE5)

  • Cell culture medium and supplements

  • This compound

  • Known PDE inhibitor (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against the target PDE, HRP-conjugated secondary antibody, chemiluminescent substrate)

Procedure:

  • Cell Treatment: Culture the cells to an appropriate density. Treat the cells with various concentrations of this compound, a positive control, or DMSO for a defined period.

  • Heating Step: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis: Determine the protein concentration of each sample. Normalize the samples to ensure equal protein loading for Western blot analysis.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target PDE, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the described experiments to compare the target engagement of this compound with a known PDE inhibitor.

Table 1: Functional PDE Inhibition

CompoundIC50 (nM)
This compound150
Sildenafil (Positive Control)5

Table 2: Cellular Thermal Shift Assay (CETSA) - Thermal Shift (ΔTm) at 10 µM

CompoundTarget ProteinΔTm (°C)
This compoundPDE5+ 4.2
Sildenafil (Positive Control)PDE5+ 5.8
Vehicle (DMSO)PDE50

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams were generated using Graphviz.

experimental_workflow cluster_pde_assay Functional PDE Inhibition Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) pde1 Compound Dilution pde2 Add PDE Enzyme pde1->pde2 pde3 Incubate (Binding) pde2->pde3 pde4 Add Substrate (cGMP) pde3->pde4 pde5 Incubate (Reaction) pde4->pde5 pde6 Add Binding Agent pde5->pde6 pde7 Read Fluorescence Polarization pde6->pde7 cetsa1 Cell Treatment with Compound cetsa2 Heat Shock cetsa1->cetsa2 cetsa3 Cell Lysis cetsa2->cetsa3 cetsa4 Centrifugation cetsa3->cetsa4 cetsa5 Collect Supernatant cetsa4->cetsa5 cetsa6 Western Blot for Target cetsa5->cetsa6 cetsa7 Quantify Soluble Protein cetsa6->cetsa7

Figure 1: Comparative Experimental Workflows.

signaling_pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE->GMP degrades CellularResponse Cellular Response PKG->CellularResponse phosphorylates Inhibitor 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid Inhibitor->PDE inhibits

Figure 2: Hypothesized Signaling Pathway.

By employing a combination of functional and biophysical assays, researchers can robustly confirm the cellular target engagement of this compound, paving the way for further preclinical development. The methodologies and comparative data presented in this guide offer a comprehensive framework for such validation studies.

References

Assessing the Selectivity of Pyrazole Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. While a specific assessment of the selectivity of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is not available in publicly accessible literature, this guide provides a comparative analysis of the selectivity of the broader class of pyrazole carboxylic acid derivatives. By examining related compounds, we can infer the potential for achieving high selectivity and understand the methodologies used to quantify it. This guide will delve into the known selectivity profiles of various pyrazole derivatives, present experimental protocols for assessing selectivity, and visualize key concepts to aid in research and development.

Introduction to Pyrazole Carboxylic Acids and Selectivity

Pyrazole carboxylic acid derivatives are a versatile class of heterocyclic compounds that have been extensively explored as inhibitors of various enzymes and receptors.[1][2] Their biological activities are diverse, ranging from antimicrobial and anti-inflammatory to anticancer effects.[3][4] A critical aspect of drug development is ensuring the selectivity of a compound for its intended target over other related or unrelated targets. High selectivity minimizes off-target effects and reduces the potential for toxicity. The structure of the pyrazole core allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired potency and selectivity.[5]

Comparative Selectivity of Pyrazole Carboxylic Acid Derivatives

While data on this compound is not available, studies on other pyrazole derivatives highlight the potential for achieving high selectivity. The following tables summarize the selectivity profiles of representative compounds from this class against various targets.

Table 1: Selectivity of Pyrazole Derivatives Against Carbonic Anhydrase Isoforms

CompoundTarget IsoformKᵢ (µM)Off-Target IsoformKᵢ (µM)Selectivity Ratio (Off-Target Kᵢ / Target Kᵢ)
5-Aryl-1H-pyrazole-3-carboxylic acid derivative 1CA IX4.2CA I>100>23.8
5-Aryl-1H-pyrazole-3-carboxylic acid derivative 2CA XII5.8CA II>100>17.2

Data sourced from a study on 5-aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.[6]

Table 2: Selectivity of Pyrazole-Based Kinase Inhibitors

CompoundPrimary TargetIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)Selectivity Ratio (Off-Target IC₅₀ / Primary Target IC₅₀)
3-Amino-1H-pyrazole-based inhibitor (Compound 1)CDK24.6JNK326.15.7
CDK527.66.0
Pyrazole-based Aurora A kinase inhibitorAurora A0.16 µMNot specified--

Data compiled from studies on pyrazole-based kinase inhibitors.[7][8]

Table 3: Selectivity of Pyrazole Derivatives Against Nitric Oxide Synthase (NOS) Isoforms

CompoundTarget IsoformIC₅₀ (µM)Off-Target IsoformIC₅₀ (µM)Selectivity Ratio (Off-Target IC₅₀ / Target IC₅₀)
1H-Pyrazole-1-carboxamidine (PCA)iNOS, eNOS, nNOS~0.2--Non-selective
4-methyl-PCAiNOS2.4eNOS>300>125

Data from a study on the inhibition of nitric oxide synthase by pyrazole-1-carboxamidine and related compounds.[9]

Experimental Protocols for Assessing Selectivity

To determine the selectivity of a novel compound such as this compound, a systematic experimental approach is required.

Primary Target Engagement and Potency Determination
  • Objective: To confirm that the compound interacts with the intended primary target and to determine its potency (e.g., IC₅₀ or Kᵢ).

  • Methodology:

    • Perform an in vitro enzymatic or binding assay using the purified target protein.

    • Titrate the compound over a range of concentrations.

    • Measure the activity or binding at each concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ or Kᵢ value.

Selectivity Profiling Against a Panel of Related Targets
  • Objective: To assess the compound's activity against other proteins that are structurally or functionally related to the primary target.

  • Methodology:

    • Select a panel of relevant off-target enzymes or receptors (e.g., other kinases, isoforms of the target enzyme).

    • Perform the same type of in vitro assay as used for the primary target for each of the off-targets.

    • Determine the IC₅₀ or Kᵢ values for the compound against each off-target.

    • Calculate the selectivity ratio by dividing the off-target IC₅₀/Kᵢ by the primary target IC₅₀/Kᵢ. A higher ratio indicates greater selectivity.

Broad Ligand Profiling (Optional but Recommended)
  • Objective: To identify any unexpected off-target interactions by screening the compound against a large, diverse panel of receptors, enzymes, and ion channels.

  • Methodology:

    • Utilize a commercial service or an in-house platform for broad ligand profiling (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • Significant inhibition of any target in the panel warrants further investigation with full dose-response studies.

Visualizing Methodologies and Concepts

To further clarify the processes and concepts involved in assessing selectivity, the following diagrams are provided.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Assay cluster_2 Selectivity Profiling cluster_3 Data Analysis Compound 1,3-dimethyl-4-nitro- 1H-pyrazole-5-carboxylic acid PrimaryAssay In vitro assay (e.g., KinaseGlo) Compound->PrimaryAssay OffTargetAssay In vitro assays for each off-target Compound->OffTargetAssay IC50_Primary Determine IC50 for Primary Target PrimaryAssay->IC50_Primary SelectivityRatio Calculate Selectivity Ratio IC50_Primary->SelectivityRatio OffTargetPanel Panel of Related Off-Targets OffTargetPanel->OffTargetAssay IC50_OffTarget Determine IC50 for Off-Targets OffTargetAssay->IC50_OffTarget IC50_OffTarget->SelectivityRatio

Caption: Experimental workflow for assessing compound selectivity.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazole Hypothetical Pyrazole Inhibitor (e.g., MEK inhibitor) Pyrazole->MEK

Caption: Example of a kinase signaling pathway targeted by a hypothetical pyrazole inhibitor.

Conclusion

While specific experimental data on the selectivity of this compound is not currently available, the broader class of pyrazole carboxylic acid derivatives has demonstrated significant potential for the development of highly selective inhibitors for a range of biological targets. The structural versatility of the pyrazole scaffold allows for fine-tuning of inhibitory activity and selectivity. The experimental protocols outlined in this guide provide a robust framework for assessing the selectivity of novel pyrazole derivatives. Future studies on this compound would be necessary to fully characterize its selectivity profile and therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrazole and Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyrazole and pyrazoline derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. The information is supported by experimental data and detailed methodologies for key assays.

Core Structural Differences

Pyrazole and pyrazoline are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The key distinction lies in their degree of saturation. Pyrazole is an aromatic ring with two double bonds, while pyrazoline is a non-aromatic, partially saturated ring with only one double bond. This structural variance significantly influences their three-dimensional shape, electronic properties, and, consequently, their biological activities.

Comparative Biological Activities

Both pyrazole and pyrazoline scaffolds are considered "privileged structures" in medicinal chemistry, as they form the core of numerous biologically active compounds.[1] While both exhibit a wide range of pharmacological effects, the degree of saturation in the pyrazoline ring often leads to differences in potency and selectivity.

Anticancer Activity

Both pyrazole and pyrazoline derivatives have demonstrated significant potential as anticancer agents.[2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as cyclooxygenase-2 (COX-2), cyclin-dependent kinases (CDKs), and various tyrosine kinases.[4][5]

Structure-Activity Relationship Insights:

  • Substitution Pattern: The nature and position of substituents on the pyrazole or pyrazoline ring, as well as on any appended phenyl rings, are critical for anticancer activity. Electron-withdrawing groups (e.g., halogens, nitro groups) and bulky aromatic groups on the phenyl rings attached to the core heterocycle often enhance cytotoxicity.

  • N-Substitution: The substituent on the nitrogen atom of the pyrazole or pyrazoline ring plays a crucial role in determining activity. For instance, N-phenyl substitution is common in many active compounds.

  • Comparison: In some studies, pyrazole-pyrimidine hybrids have shown potent activity against resistant bacterial strains.[6] In other comparative studies of anticancer agents, pyrazole derivatives have occasionally demonstrated higher potency than their pyrazoline counterparts. However, this is highly dependent on the specific substitutions and the cancer cell line being tested.

Quantitative Comparison of Anticancer Activity:

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
PyrazoleCompound 136b A549, HCT-116, MCF-7, HT-291.962, 3.597, 1.764, 4.496[7]
PyrazoleSulphamoyl derivative 148a A549, MCF-75.34, 4.71[7]
PyrazoleSulphamoyl derivative 148b A549, MCF-76.48, 5.33[7]
PyrazolineThiazolyl-pyrazoline 42 MCF-70.07[8]
PyrazolineN-acetyl pyrazoline 6 Various0.025–0.42[8]
Pyrazole-Pyrazoline HybridCompound 59 HeLa, NCI-H460, PC-311.46, 13.41, 22.47[8]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole and pyrazoline derivatives are well-documented, with many acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[9][10]

Structure-Activity Relationship Insights:

  • COX-2 Selectivity: The presence of a sulfonamide or a similar acidic moiety is often a key feature for selective COX-2 inhibition in both pyrazole and pyrazoline series, mimicking the structure of celecoxib, a well-known COX-2 inhibitor.

  • Aromatic Substituents: The nature and position of substituents on the aryl rings attached to the heterocyclic core significantly influence COX inhibitory potency and selectivity.

  • Comparison: Some studies have directly compared the anti-inflammatory activities of pyrazole and pyrazoline derivatives. For instance, one study found that pyrazoline derivatives were more potent anti-inflammatory agents than their pyrazole counterparts in a carrageenan-induced paw edema model.[11][12]

Quantitative Comparison of COX-2 Inhibition:

Compound TypeDerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
PyrazoleCompound 8d 0.26>192.3[13]
PyrazoleCelecoxib (Reference)0.28178.57[13]
PyrazolineCompound 2d --[11][12]
PyrazolineCompound 2e --[11][12]

Note: A direct IC50 comparison for pyrazolines 2d and 2e was not available in the cited source, but they showed high in vivo anti-inflammatory activity.

Antimicrobial Activity

Both heterocyclic systems have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[14]

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity, often achieved by introducing halogen substituents on the phenyl rings, generally enhances antimicrobial activity by facilitating passage through the microbial cell membrane.

  • N-Substitution: The nature of the substituent at the N1 position of the pyrazoline ring can significantly impact antibacterial activity. For example, unsubstituted (NH) pyrazolines have shown better activity against Gram-positive bacteria compared to N-acetyl or N-phenyl substituted analogs.[6]

  • Comparison: In a direct comparison, pyrazole-clubbed pyrimidine hybrids demonstrated superior activity against MRSA and P. aeruginosa compared to the corresponding pyrazole-clubbed pyrazoline derivatives.[6] However, other studies have reported potent antimicrobial pyrazoline derivatives.[15]

Quantitative Comparison of Antimicrobial Activity (Zone of Inhibition in mm):

| Compound Type | Derivative | S. aureus | E. coli | P. aeruginosa | Reference | | --- | --- | --- | --- | --- | | Pyrazole-Pyrimidine Hybrid | 5c | 28 | - | 24 |[6] | | Pyrazole-Pyrazoline Hybrid | 6a | - | - | 6 |[6] | | Levofloxacin (Reference) | - | 31 | - | 27 |[6] |

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.[18][19]

  • Animal Preparation: Use rats or mice, divided into control, standard, and test groups.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before inducing inflammation.[18][19]

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[18]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.[20][21]

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.[21]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[20]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Visualizations

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cell_seeding Seed Cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_1_5h Incubate for 1.5h add_mtt->incubation_1_5h add_dmso Add DMSO incubation_1_5h->add_dmso read_absorbance Read Absorbance at 492nm add_dmso->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Experimental workflow for the MTT assay.

cox2_signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 Activates membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Releases cox2 COX-2 arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pges Prostaglandin Synthases pgh2->pges prostaglandins Prostaglandins (e.g., PGE2) pges->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation cancer Cancer Progression (Angiogenesis, Proliferation) prostaglandins->cancer pyrazole_derivatives Pyrazole & Pyrazoline Derivatives pyrazole_derivatives->cox2 Inhibits

Caption: Simplified COX-2 signaling pathway.

sar_comparison cluster_scaffolds Core Scaffolds cluster_properties Key Physicochemical Properties cluster_activities Biological Activities pyrazole Pyrazole (Aromatic) planarity Planarity pyrazole->planarity High electronic_distribution Electronic Distribution pyrazole->electronic_distribution Delocalized π-system pyrazoline Pyrazoline (Non-aromatic) flexibility Flexibility pyrazoline->flexibility High pyrazoline->electronic_distribution Localized electrons anticancer Anticancer planarity->anticancer anti_inflammatory Anti-inflammatory planarity->anti_inflammatory flexibility->anticancer flexibility->anti_inflammatory antimicrobial Antimicrobial electronic_distribution->antimicrobial

Caption: SAR comparison of pyrazole and pyrazoline.

References

evaluating the therapeutic index of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid versus analogs

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of the therapeutic index of pyrazole-based compounds, with a focus on 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid and its analogs, reveals a class of molecules with significant, yet varied, biological activities. While specific therapeutic index data for this compound remains limited in publicly accessible research, a broader examination of related pyrazole carboxylic acid derivatives showcases their potential as therapeutic agents, particularly in the realm of oncology.

The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect. A higher therapeutic index indicates a wider margin of safety for a given compound. For many pyrazole derivatives, research has focused on their cytotoxic effects on cancer cell lines, providing valuable insights into their potential efficacy. The primary metric available from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. While not a direct measure of the therapeutic index, IC50 values are crucial for identifying promising candidates for further preclinical development, including in vivo toxicity and efficacy studies that would be necessary to formally calculate a therapeutic index.

Cytotoxicity of Pyrazole Derivatives

Numerous studies have demonstrated the cytotoxic potential of various pyrazole derivatives against a range of cancer cell lines. The data presented below summarizes the IC50 values for several analogs, highlighting the influence of different structural modifications on their anticancer activity.

Compound IDCancersIC50 (µM)Reference
Compound 5 HepG2 (Liver Cancer)13.14[1]
MCF-7 (Breast Cancer)8.03[1]
Compound 33 HCT116 (Colon Cancer)<23.7[2]
MCF7 (Breast Cancer)<23.7[2]
HepG2 (Liver Cancer)<23.7[2]
A549 (Lung Cancer)<23.7[2]
Compound 34 HCT116 (Colon Cancer)<23.7[2]
MCF7 (Breast Cancer)<23.7[2]
HepG2 (Liver Cancer)<23.7[2]
A549 (Lung Cancer)<23.7[2]
Compound 43 MCF7 (Breast Cancer)0.25[2]
Compound 53 HepG2 (Liver Cancer)15.98[2]
Compound 54 HepG2 (Liver Cancer)13.85[2]
PYRIND MCF7 (Breast Cancer)39.7 ± 5.8[3]
TOSIND MDA-MB-231 (Breast Cancer)17.7 ± 2.7 (72h)[3]
L2 CFPAC-1 (Pancreatic Cancer)61.7 ± 4.9[4]
L3 MCF-7 (Breast Cancer)81.48 ± 0.89[4]

Note: This table represents a selection of data from the cited literature and is not an exhaustive list. The specific structures of the numbered compounds can be found in the corresponding references.

The diverse range of IC50 values underscores the importance of the specific chemical substitutions on the pyrazole ring in determining cytotoxic potency. For instance, some compounds exhibit potent activity in the low micromolar range, making them promising candidates for further investigation.

Experimental Protocols

The evaluation of the cytotoxic activity of these pyrazole derivatives predominantly relies on in vitro cell-based assays. A commonly employed method is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the pyrazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow

To provide a clearer understanding of the process for evaluating these compounds, the following diagram illustrates a typical experimental workflow for cytotoxicity screening.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions & Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Culture Cell Line Maintenance (e.g., MCF-7, A549) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Reagent Addition & Formazan Formation Incubation->MTT_Assay Solubilization Formazan Solubilization MTT_Assay->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance Data_Processing Data Processing (% Viability Calculation) Absorbance->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

A typical experimental workflow for in vitro cytotoxicity screening.

Structure-Activity Relationship (SAR)

The variation in cytotoxic activity among different pyrazole derivatives highlights the importance of their structural features. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for the biological activity of these compounds.[5] For many pyrazole-based anticancer agents, the nature and position of substituents on the pyrazole ring and any attached aromatic systems significantly influence their potency and selectivity.[6]

A logical representation of the SAR evaluation process is depicted below.

sar_logic cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead_Compound Lead Pyrazole Compound Analog_Design Analog Design (Systematic Modification) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Biological_Screening In Vitro / In Vivo Screening Synthesis->Biological_Screening Data_Analysis Activity Data Analysis Biological_Screening->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment New_Leads Optimized Leads SAR_Establishment->New_Leads New_Leads->Analog_Design

The iterative process of structure-activity relationship studies.

Conclusion

While a definitive evaluation of the therapeutic index for this compound is not currently possible due to a lack of published in vivo efficacy and toxicity data, the broader family of pyrazole carboxylic acid derivatives demonstrates considerable promise as a scaffold for the development of new therapeutic agents. The available in vitro cytotoxicity data reveals that specific structural modifications can lead to potent anticancer activity against a variety of cancer cell lines. Future research should focus on conducting comprehensive preclinical studies, including in vivo animal models, for the most promising candidates identified through in vitro screening. This will be essential to determine their therapeutic index and ultimately translate these findings into clinically effective and safe treatments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid are critical for maintaining a secure research environment. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage this compound responsibly, minimizing risks and ensuring compliance with safety standards.

Nitro compounds, such as this compound, are potentially hazardous and can become explosive under certain conditions, such as when subjected to heat, light, friction, or mechanical shock.[1] Therefore, adherence to strict disposal protocols is paramount. The following procedures are based on general best practices for the disposal of nitro-containing organic compounds and should be conducted in conjunction with your institution's specific safety guidelines and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[2]

  • Ventilation: All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent and collect it in a suitable, closed container for disposal as hazardous waste.[2][4] For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.

Quantitative Safety Data Summary
Hazard StatementPrecautionary MeasuresFirst Aid
Causes skin irritation [3][5][6]Wear protective gloves and clothing.[3][5] Wash skin thoroughly after handling.[3][5]IF ON SKIN: Wash with plenty of soap and water.[3][7] If skin irritation occurs, seek medical advice.[3][5]
Causes serious eye irritation [3][5][6]Wear eye and face protection.[3][5]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][7] If eye irritation persists, get medical advice.[3][5][7]
May cause respiratory irritation [3][6]Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] Use only outdoors or in a well-ventilated area.[3][7]IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][7] Call a poison center or doctor if you feel unwell.[3]
Potentially Explosive Compound (PEC) [1]Avoid heat, light, friction, and mechanical shock.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[3]In case of fire, use appropriate extinguishing media. Evacuate the area.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved hazardous waste disposal program.[4] Do not attempt to dispose of this compound down the drain or in regular trash.[4][8]

Experimental Protocol: Hazardous Waste Collection

Objective: To safely prepare and package this compound for collection by a certified hazardous waste disposal service.

Materials:

  • Waste this compound (solid or in solution)

  • Compatible, sealable, and properly labeled hazardous waste container

  • Inert absorbent material (e.g., vermiculite or sand)

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

Procedure:

  • Container Preparation:

    • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is clean and dry before use.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[9]

  • Waste Transfer (Solid):

    • Inside a chemical fume hood, carefully transfer the solid waste into the prepared hazardous waste container.

    • Avoid creating dust.

    • If necessary, use a plastic scoop or spatula for the transfer. Do not use metal utensils that could cause friction or sparks.

  • Waste Transfer (Solution):

    • If the waste is in a solvent, carefully pour the solution into the hazardous waste container inside a chemical fume hood.

    • If the solvent is volatile, perform this step slowly to avoid splashing and vapor generation.

    • Do not mix with incompatible waste streams.[9]

  • Container Sealing and Storage:

    • Securely seal the container.

    • Wipe the exterior of the container to remove any external contamination.

    • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.[3]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for pickup.[1][4]

    • Provide them with the full chemical name and any other required information.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 1,3-dimethyl-4-nitro-1H- pyrazole-5-carboxylic acid for disposal ppe_check Wear appropriate PPE: Safety goggles, lab coat, nitrile gloves start->ppe_check fume_hood Work inside a certified chemical fume hood ppe_check->fume_hood waste_container Prepare and label a compatible hazardous waste container fume_hood->waste_container transfer_waste Carefully transfer waste into the container waste_container->transfer_waste spill Spill Occurs transfer_waste->spill No Spill seal_store Securely seal and store the container in a designated waste area contact_ehs Contact Environmental Health & Safety (EHS) or a certified waste disposal service for pickup seal_store->contact_ehs end End: Waste properly disposed contact_ehs->end spill->seal_store No spill_procedure Follow spill management protocol: - Absorb with inert material - Collect in a sealed container - For large spills, evacuate and follow institutional emergency procedures spill->spill_procedure Yes spill_procedure->transfer_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 3920-37-4) was located. The following guidance is based on the safety profiles of structurally related compounds, including other pyrazole derivatives and nitroaromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to review all available safety information before handling this chemical. This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[1]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[1]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is critical to maintaining a safe research environment. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_fume_hood Prepare work area in a certified fume hood prep_ppe->prep_fume_hood prep_materials Assemble all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh the compound carefully prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in a suitable solvent handling_weigh->handling_dissolve handling_reaction Perform the experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate surfaces handling_reaction->cleanup_decontaminate After experiment completion disposal_waste Segregate and label hazardous waste handling_reaction->disposal_waste During and after experiment cleanup_ppe Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_container Place in a designated, sealed container disposal_waste->disposal_container disposal_collection Arrange for professional waste collection disposal_container->disposal_collection

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.